N-(3-bromophenyl)piperidine-4-carboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(3-bromophenyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O/c13-10-2-1-3-11(8-10)15-12(16)9-4-6-14-7-5-9/h1-3,8-9,14H,4-7H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNZFKESQFYGSLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(=O)NC2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Monograph: Modular Synthesis of N-(3-bromophenyl)piperidine-4-carboxamide
[1]
Executive Summary
Target Molecule:
This guide details the synthesis of
The protocol prioritized below utilizes a Boc-protection strategy coupled with HATU activation . This approach is selected over acid chloride or carbodiimide (EDC) methods due to the electron-deficient nature of 3-bromoaniline, which requires a highly reactive active ester for efficient conversion.[1]
Retrosynthetic Analysis & Strategy
The synthesis is designed to prevent polymerization of the piperidine core and ensure regioselectivity at the exocyclic amide.
-
Disconnection: The strategic bond break is the amide linkage between the piperidine-4-carbonyl and the aniline nitrogen.[1]
-
Protection: The secondary amine of the piperidine must be protected to prevent self-coupling.[1] The tert-butoxycarbonyl (Boc) group is chosen for its orthogonality to basic coupling conditions and facile removal under acidic conditions.[1]
-
Activation: 3-Bromoaniline is a weak nucleophile due to the inductive electron-withdrawing effect of the bromine atom.[1] Standard EDC/HOBt coupling often results in sluggish kinetics and incomplete conversion.[1] Therefore, HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is employed to generate the highly reactive 7-azabenzotriazol-1-yl active ester.[1]
Pathway Visualization
Figure 1: Modular synthesis workflow illustrating the convergent coupling of protected piperidine acid with bromoaniline, followed by deprotection.
Detailed Experimental Protocols
Step 1: Amide Coupling (Formation of the Boc-Intermediate)
Objective: Synthesize tert-butyl 4-((3-bromophenyl)carbamoyl)piperidine-1-carboxylate.
Rationale: The use of DMF ensures solubility of the zwitterionic HATU and the polar acid. DIPEA serves as the proton scavenger to maintain the basic pH required for the initial deprotonation of the carboxylic acid.
Reagents & Stoichiometry
| Reagent | Equiv. | Role |
| 1-Boc-piperidine-4-carboxylic acid | 1.0 | Acid Component |
| 3-Bromoaniline | 1.1 | Amine Component |
| HATU | 1.2 | Coupling Agent |
| DIPEA (Diisopropylethylamine) | 3.0 | Base |
| DMF (Anhydrous) | 10 mL/g | Solvent |
Protocol
-
Setup: Flame-dry a round-bottom flask and purge with nitrogen. Add 1-Boc-piperidine-4-carboxylic acid (1.0 equiv) and anhydrous DMF.
-
Activation: Cool the solution to 0°C in an ice bath. Add DIPEA (3.0 equiv) followed by HATU (1.2 equiv). Stir at 0°C for 15–30 minutes. Note: The solution typically turns yellow/orange upon formation of the activated ester.
-
Coupling: Add 3-bromoaniline (1.1 equiv) dropwise (neat or dissolved in minimal DMF).
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 4–16 hours.[1]
-
Monitoring: Monitor via TLC (50% EtOAc/Hexane) or LC-MS. Look for the disappearance of the acid (SM1) and the formation of the product mass [M+H-Boc] or [M+Na].
-
Workup:
-
Dilute the reaction mixture with Ethyl Acetate (EtOAc).
-
Wash sequentially with:
-
10% Citric Acid or 1M HCl (to remove excess DIPEA and unreacted aniline).
-
Saturated
(to remove unreacted acid and HATU byproducts). -
Brine (saturated NaCl).
-
-
Dry the organic layer over anhydrous
, filter, and concentrate in vacuo.
-
-
Purification: If necessary, purify via flash column chromatography (Gradient: 0-40% EtOAc in Hexanes). The intermediate is typically a white to off-white solid.[1]
Step 2: N-Boc Deprotection
Objective: Cleave the tert-butyl carbamate to yield the free secondary amine.[1]
Rationale: Acidic cleavage is the standard for Boc removal. Two methods are provided: Method A (TFA) yields the trifluoroacetate salt (often hygroscopic), while Method B (HCl) yields the hydrochloride salt (preferred for stability).
Method A: TFA (Standard Research Scale)
-
Dissolution: Dissolve the intermediate from Step 1 in Dichloromethane (DCM) (approx. 5-10 mL per gram of substrate).[1]
-
Acidification: Add Trifluoroacetic Acid (TFA) (20% v/v ratio relative to DCM).
-
Caution: Gas evolution (isobutylene) will occur. Ensure the vessel is vented.
-
-
Reaction: Stir at RT for 1–2 hours. Monitor by LC-MS (loss of Boc group, mass -100).[1]
-
Workup (Free Base):
-
Concentrate the reaction mixture to remove DCM and excess TFA.
-
Redissolve the residue in DCM.
-
Wash with saturated aqueous
or 1M NaOH until the aqueous layer is basic (pH > 10). -
Extract the aqueous layer with DCM (3x).
-
Dry combined organics over
and concentrate to yield the free base .
-
Method B: HCl/Dioxane (Preferred for Storage)
-
Dissolution: Dissolve the intermediate in a minimum amount of dry 1,4-dioxane or MeOH.
-
Acidification: Add 4M HCl in Dioxane (5–10 equiv).
-
Reaction: Stir at RT for 2–4 hours. A white precipitate (the product hydrochloride salt) often forms.
-
Isolation: Filter the solid or concentrate to dryness. Triturate with diethyl ether to remove non-polar impurities.[1] This yields the HCl salt of the target molecule.
Analytical Characterization (Expected Data)
The following data profiles are expected for the Free Base :
-
NMR (400 MHz, DMSO-
):- 10.0 (s, 1H, Amide NH).
- 8.01 (s, 1H, Ar-H2).
- 7.50 (d, 1H, Ar-H4).
- 7.20–7.30 (m, 2H, Ar-H5, H6).
- 3.00 (d, 2H, Piperidine eq-H).
- 2.50 (m, 2H, Piperidine ax-H, overlaps with DMSO).
- 2.40 (m, 1H, CH-CO).
-
1.60–1.80 (m, 4H, Piperidine
). -
(Note: If HCl salt, a broad singlet at
8.5–9.0 for will appear).
-
Mass Spectrometry (ESI):
-
Calculated
: 283.04 (for ) and 285.04 (for ). -
Pattern: Characteristic 1:1 isotopic ratio for Bromine.[1]
-
Critical Process Parameters (CPPs) & Troubleshooting
| Parameter | Recommendation | Impact of Deviation |
| Activation Time | 15–30 mins @ 0°C | Too short: Low yield. Too long (>1h): Potential racemization (less relevant here due to achiral center) or active ester hydrolysis. |
| Water Content | Anhydrous Solvents | Water competes with the amine for the active ester, hydrolyzing it back to the acid. |
| Aniline Nucleophilicity | Use HATU | 3-Bromoaniline is electron-poor.[1] EDC/HOBt may result in <50% conversion.[1] HATU ensures >85% conversion.[1][2] |
| Workup pH | Basic (pH > 10) | During free-basing, if pH is < 9, the piperidine remains protonated and stays in the aqueous layer, leading to product loss. |
Safety & Handling
-
3-Bromoaniline: Toxic by inhalation, in contact with skin, and if swallowed. Potential methemoglobin former.[1] Handle in a fume hood with nitrile gloves.[1]
-
TFA: Corrosive and volatile.[1] Causes severe skin burns.[1] Use only in a well-ventilated fume hood.[1]
-
Waste Disposal: All halogenated organic waste (DCM, bromo-compounds) must be segregated from non-halogenated solvents.
References
-
Amide Coupling Methodologies
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link
- Context: Validates the selection of H
-
-
Boc Deprotection Protocols
-
Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane. Journal of Peptide Research, 58(4), 338-341. Link
- Context: Basis for Method B (HCl/Dioxane)
-
-
Synthesis of Piperidine-4-carboxamides (Analogous Scaffolds)
-
Reactivity of Haloanilines
"N-(3-bromophenyl)piperidine-4-carboxamide" chemical properties
An In-Depth Technical Guide to N-(3-bromophenyl)piperidine-4-carboxamide: Synthesis, Characterization, and Pharmacological Context
This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The piperidine scaffold is a cornerstone in the design of pharmaceuticals, present in numerous classes of drugs due to its favorable physicochemical properties and ability to interact with biological targets.[1][2] This document delineates the core chemical properties, a robust synthesis protocol, analytical methodologies, and the potential pharmacological applications of this specific derivative, grounding all claims in authoritative scientific literature.
Core Chemical and Structural Properties
This compound belongs to the class of N-aryl piperidines, incorporating a bromine-substituted phenyl ring linked via an amide bond to the 4-position of a piperidine ring. The structural combination of a basic piperidine nitrogen, a hydrogen-bond-donating amide, and a lipophilic bromophenyl group confers a unique profile for potential biological interactions.
While specific experimental data for the 3-bromo isomer is not extensively published, we can consolidate its fundamental properties based on its structure and data from closely related analogs.
Table 1: Physicochemical and Structural Data
| Property | Value / Description | Source / Method |
| IUPAC Name | This compound | --- |
| Molecular Formula | C₁₂H₁₅BrN₂O | [3] |
| Molecular Weight | 283.16 g/mol | [4] |
| Monoisotopic Mass | 282.03677 Da | [3] |
| CAS Number | Data not available; 883106-57-8 for 4-bromo isomer | [4] |
| Appearance | Expected to be a light-colored solid | [5] (by analogy) |
| Predicted XlogP | 2.3 | [3] |
| Topological Polar Surface Area (TPSA) | 41.13 Ų | [4] |
| Hydrogen Bond Donors | 2 | [4] |
| Hydrogen Bond Acceptors | 2 | [4] |
| Rotatable Bonds | 2 | [4] |
| SMILES | C1CNCCC1C(=O)NC2=CC(=CC=C2)Br | [3] |
Synthesis and Mechanistic Considerations
The synthesis of this compound is most reliably achieved via standard amide bond formation. A common and efficient method involves the coupling of piperidine-4-carboxylic acid (or its activated form) with 3-bromoaniline. The following protocol is based on established amide coupling chemistry, chosen for its high efficiency and broad substrate scope.[6][7]
Protocol: Amide Coupling Synthesis via Acyl Chloride
This protocol involves a two-step process: activation of the carboxylic acid to an acyl chloride, followed by reaction with the aniline.
Step 1: Activation of Piperidine-4-carboxylic Acid
-
Reagent Preparation : In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, suspend piperidine-4-carboxylic acid (1 equivalent) in anhydrous dichloromethane (DCM, 10 mL/mmol).
-
Boc Protection (Rationale) : The secondary amine of the piperidine ring is a competing nucleophile. To ensure selective amide formation at the carboxyl group, it must be protected. Add Di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) and triethylamine (TEA, 1.2 equivalents). Stir at room temperature for 4 hours until TLC analysis confirms the formation of N-Boc-piperidine-4-carboxylic acid.
-
Acyl Chloride Formation : Cool the reaction mixture to 0 °C in an ice bath. Add oxalyl chloride (1.5 equivalents) dropwise over 15 minutes. A catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops) is added.
-
Expertise & Experience : Oxalyl chloride is preferred over thionyl chloride in many lab-scale preparations as its byproducts (CO₂, CO, HCl) are gaseous, simplifying purification. The DMF catalyst accelerates the reaction by forming the Vilsmeier reagent in situ, which is the active electrophile.
-
-
Reaction Monitoring : Allow the mixture to warm to room temperature and stir for 2-3 hours. The reaction is complete when gas evolution ceases.
-
Solvent Removal : Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude N-Boc-piperidine-4-carbonyl chloride. This intermediate is typically used immediately in the next step without further purification.
Step 2: Amide Coupling and Deprotection
-
Amine Solution : In a separate flask, dissolve 3-bromoaniline (1 equivalent) and triethylamine (2.0 equivalents) in anhydrous DCM.
-
Trustworthiness : An excess of a non-nucleophilic base like TEA is crucial to neutralize the HCl generated during the reaction, driving the equilibrium towards the product and preventing protonation of the aniline nucleophile.
-
-
Coupling Reaction : Cool the aniline solution to 0 °C. Add the crude N-Boc-piperidine-4-carbonyl chloride (dissolved in a small amount of anhydrous DCM) dropwise.
-
Reaction Completion : Allow the reaction to warm to room temperature and stir overnight. Monitor progress by TLC or LC-MS.
-
Work-up : Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification (Protected Intermediate) : Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain pure N-Boc-N-(3-bromophenyl)piperidine-4-carboxamide.
-
Deprotection : Dissolve the purified intermediate in DCM (5 mL/mmol) and add trifluoroacetic acid (TFA, 10 equivalents). Stir at room temperature for 2-4 hours.
-
Final Isolation : Remove the solvent and TFA under reduced pressure. Redissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution to neutralize residual acid. Dry the organic layer, concentrate, and recrystallize (e.g., from ethanol/hexane) to yield the final product, this compound.
Synthesis Workflow Diagram
Caption: Amide coupling synthesis workflow.
Analytical and Spectroscopic Characterization
Rigorous characterization is essential to confirm the identity and purity of the synthesized compound.
Table 2: Expected Analytical & Spectroscopic Data
| Technique | Expected Results |
| ¹H NMR (400 MHz, DMSO-d₆) | δ ~10.0 (s, 1H, -NH-CO-), ~8.0 (t, 1H, Ar-H), ~7.5-7.2 (m, 3H, Ar-H), ~3.0 & ~2.6 (m, 4H, piperidine C2/C6-H), ~2.5 (m, 1H, piperidine C4-H), ~1.7 (m, 4H, piperidine C3/C5-H). The piperidine NH proton signal may be broad. |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ ~174 (C=O), ~140 (Ar-C-N), ~122 (Ar-C-Br), ~130, ~125, ~121, ~118 (Ar-CH), ~45 (piperidine C2/C6), ~42 (piperidine C4), ~28 (piperidine C3/C5). |
| FT-IR (ATR, cm⁻¹) | ~3300 (N-H stretch, amide & amine), ~3050 (Ar C-H stretch), ~2950-2850 (Aliphatic C-H stretch), ~1640 (C=O stretch, Amide I), ~1540 (N-H bend, Amide II), ~1580, 1480 (Ar C=C stretch). |
| Mass Spec (ESI+) | Predicted [M+H]⁺ at m/z 283.0440.[3] |
| HPLC Purity Analysis | Column: C18 (e.g., 4.6 x 150 mm, 5 µm). Mobile Phase: Gradient elution with Acetonitrile and Water (both with 0.1% formic acid). Detection: UV at 254 nm. Expected purity ≥95%. |
Pharmacological Context and Research Perspectives
The piperidine heterocycle is a privileged scaffold in drug discovery, appearing in medications for a wide range of conditions.[2][8] Derivatives of piperidine-carboxamide have demonstrated diverse biological activities.
-
Antimicrobial and Antifungal Potential : Substituted piperidine derivatives have shown activity against various bacterial and fungal strains.[9] The specific contribution of the 3-bromo substitution would require dedicated screening.
-
CNS Activity : Many piperidine-containing molecules exhibit antinociceptive (pain relief) and antidepressant activities.[9] The lipophilicity imparted by the bromo-aromatic ring (XlogP ~2.3) suggests potential for blood-brain barrier penetration.
-
Anticancer Applications : Recent studies have identified N-arylpiperidine-3-carboxamide derivatives that induce a senescence-like phenotype in human melanoma cells, suggesting a novel approach to cancer therapy.[6] While the topic compound is a regioisomer (piperidine-4-carboxamide), this highlights a promising avenue for investigation.
-
Enzyme Inhibition : Piperidine-4-carboxamide has been identified as a scaffold for designing inhibitors of secretory glutaminyl cyclase (sQC), an enzyme implicated in the pathology of Alzheimer's disease.[10] Furthermore, related structures have been investigated as inhibitors of Cathepsin K for treating osteoporosis.[11][12]
Logical Diagram: Structure-Activity Relationship (SAR) Postulates
Caption: Postulated structure-function relationships.
Safety, Handling, and Storage
As a research chemical, this compound requires careful handling in a controlled laboratory environment.
-
Hazard Classification : Based on data for analogous compounds, it is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[4][13]
-
Personal Protective Equipment (PPE) : Wear protective gloves, lab coat, and safety goggles with side-shields.[13] Handle in a well-ventilated area or chemical fume hood.
-
Handling : Avoid breathing dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[5][13]
-
Storage : Store in a tightly sealed container in a dry, cool (2-8°C recommended), and well-ventilated place.[4]
Conclusion
This compound is a versatile chemical scaffold with significant, largely untapped potential in drug discovery. Its synthesis is straightforward using established methodologies, and its structure contains key features—a basic amine, a rigid linker, and a functionalized aromatic ring—that are desirable for developing targeted therapeutics. Further investigation into its biological activity is warranted and could lead to the discovery of novel agents for oncology, neurodegenerative disease, or infectious disease.
References
-
PubChemLite. This compound. Available from: [Link]
-
Naeem, S., et al. (2014). Synthesis and Pharmacological Evaluation of Novel Benzoyl Derivatives of Piperidine-4-Carboxamide. International Journal of Research in Pharmacy and Chemistry, 4(3), 509-516. Available from: [Link]
-
Lee, J., et al. (2021). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. ACS Medicinal Chemistry Letters, 12(9), 1436-1443. Available from: [Link]
-
Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal, 1(1). Available from: [Link]
-
Wang, Y., et al. (2024). Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. Molecules, 29(17), 4011. Available from: [Link]
-
Frolov, N. A., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. Available from: [Link]
-
Organic Chemistry Portal. Synthesis of piperidines. Available from: [Link]
-
Frolov, N. A., & Vereshchagin, A. N. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. Available from: [Link]
-
Yildiz, I., et al. (2016). Synthesis of Novel Piperidine Compounds As Anticholinesterase Agents. International Journal of Pharmaceutical Science Invention, 5(8), 39-44. Available from: [Link]
-
UCL Discovery. RSC Medicinal Chemistry - RESEARCH ARTICLE. Available from: [Link]
-
Khan, I., et al. (2023). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules, 28(18), 6698. Available from: [Link]
-
ResearchGate. Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. Available from: [Link]
-
Wikipedia. Piperidine. Available from: [Link]
-
Journal of Chemical and Pharmaceutical Research. Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Available from: [Link]
-
Nakao, Y., et al. (2021). Piperidine-4-carboxamide as a new scaffold for designing secretory glutaminyl cyclase inhibitors. International Journal of Biological Macromolecules, 170, 415-423. Available from: [Link]
-
De-Boeck, M., et al. (2010). A validated method for the targeted analysis of 19 piperazine-like substances in seized materials by gas chromatography-mass spectrometry. Analytical Methods, 2, 655-661. Available from: [Link]
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N-(3-bromophenyl)piperidine-4-carboxamide: Pharmacophore & Mechanism of Action
Executive Summary
N-(3-bromophenyl)piperidine-4-carboxamide is a privileged pharmacophore scaffold widely utilized in medicinal chemistry to design inhibitors for kinases (specifically LIM Kinase 2 ) and modulators of G-Protein Coupled Receptors (GPCRs), such as GPR139 and GPR18 .
While the free amine form (unsubstituted piperidine nitrogen) primarily serves as a synthetic intermediate or chemical probe, its N-substituted derivatives exhibit potent biological activity. The core structure—comprising a piperidine ring, a carboxamide linker, and a 3-bromophenyl tail—is engineered to facilitate specific molecular interactions:
-
3-Bromophenyl Group: Occupies hydrophobic pockets and engages in halogen bonding with backbone carbonyls or specific residues (e.g., Cysteine or Methionine) in the target protein.
-
Carboxamide Linker: Provides critical hydrogen bond donor/acceptor motifs for orienting the molecule within the binding cleft.
-
Piperidine Ring: Acts as a rigid spacer, positioning the "warhead" (N-substituent) and the "tail" (aryl group) at the optimal distance.
This guide analyzes the mechanism of action of this scaffold, focusing on its validated role in LIM Kinase 2 (LIMK2) inhibition for the treatment of glaucoma (ocular hypertension).
Molecular Mechanism of Action
Pharmacophore Binding Mode
The efficacy of this compound derivatives stems from their ability to exploit specific binding pockets in target proteins.
| Structural Motif | Primary Function | Mechanistic Interaction |
| 3-Bromophenyl | Hydrophobic Anchor | Fits into deep hydrophobic pockets (e.g., the "back pocket" of kinases). The Bromine atom can form a halogen bond (σ-hole interaction) with nucleophilic residues (O, N, S), enhancing affinity and selectivity. |
| Carboxamide | H-Bonding Unit | Forms hydrogen bonds with the "hinge region" of kinases or key polar residues in GPCR transmembrane helices, stabilizing the ligand-receptor complex. |
| Piperidine Core | Scaffold/Spacer | Maintains the spatial geometry between the aryl tail and the N1-substituent (often the primary pharmacophore or "head group"). |
Primary Target: LIM Kinase 2 (LIMK2)
The most prominent application of this scaffold is in the inhibition of LIM Kinase 2 (LIMK2) .
-
Pathway: Rho/ROCK/LIMK Pathway.
-
Mechanism:
-
Inhibition: The molecule binds to the ATP-binding pocket of LIMK2.
-
Downstream Effect: Prevents LIMK2 from phosphorylating its substrate, Cofilin .
-
Cellular Consequence: Unphosphorylated Cofilin remains active and severs actin filaments.
-
Physiological Outcome: In the context of the eye's Trabecular Meshwork (TM), this leads to actin depolymerization , cellular relaxation, and increased aqueous humor outflow, thereby lowering Intraocular Pressure (IOP).
-
Secondary Target: GPCR Modulation (GPR139/GPR18)
Derivatives of this scaffold (specifically 1-substituted analogs) act as agonists for orphan GPCRs.
-
Mechanism: The 3-bromophenyl group penetrates the transmembrane bundle, stabilizing the active conformation of the receptor (e.g., GPR139), triggering Gq/G11 or Gs signaling cascades.
Signaling Pathway Visualization
The following diagram illustrates the mechanism of action within the Trabecular Meshwork cell, highlighting the LIMK2 inhibition pathway.
Caption: The Rho/ROCK/LIMK2 signaling cascade. The inhibitor blocks LIMK2, preventing Cofilin inactivation, leading to actin depolymerization and reduced Intraocular Pressure (IOP).
Experimental Protocols & Validation
To validate the mechanism of action of an this compound derivative, the following assays are standard.
Chemical Synthesis (General Procedure)
-
Objective: Synthesize the core scaffold from commercially available precursors.
-
Reaction: Amide coupling between 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid and 3-bromoaniline .
Step-by-Step Protocol:
-
Activation: Dissolve 1-Boc-piperidine-4-carboxylic acid (1.0 eq) in DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 min at RT.
-
Coupling: Add 3-bromoaniline (1.1 eq). Stir at RT for 12–16 hours.
-
Workup: Dilute with EtOAc, wash with 1N HCl, sat. NaHCO3, and brine. Dry over Na2SO4.
-
Deprotection: Treat the intermediate with TFA/DCM (1:1) for 1 hour to remove the Boc group, yielding the free amine This compound .
-
Derivatization: The free amine is then coupled to the desired "head group" (e.g., a pyrrolopyrimidine for LIMK2 inhibition).
In Vitro Kinase Assay (LIMK2)[1]
-
Method: ADP-Glo™ Kinase Assay (Promega).
-
Principle: Measures ADP production generated by the kinase reaction.
-
Protocol:
-
Incubate recombinant LIMK2 enzyme (5 ng/µL) with the inhibitor (serial dilutions) in kinase buffer (50 mM Tris pH 7.5, 10 mM MgCl2, 1 mM DTT).
-
Add substrate (Cofilin or peptide substrate) and ATP (10 µM).
-
Incubate for 60 min at RT.
-
Add ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP).
-
Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase -> Light).
-
Measure luminescence. Calculate IC50.
-
Cellular Actin Polymerization Assay
-
Objective: Confirm downstream mechanism (actin depolymerization).
-
Protocol:
-
Treat Trabecular Meshwork cells (or HeLa cells) with the inhibitor for 2–4 hours.
-
Fix cells with 4% paraformaldehyde.
-
Stain with Phalloidin-FITC (binds F-actin) and DAPI (nuclei).
-
Analysis: Quantify fluorescence intensity using confocal microscopy. A decrease in F-actin signal compared to control indicates successful LIMK2 inhibition.
-
References
- Harrison, B. A., et al. (2009). "A Novel Class of LIM Kinase 2 Inhibitors for the Treatment of Ocular Hypertension and Associated Glaucoma." Journal of Medicinal Chemistry. (Describes the synthesis and SAR of this compound derivatives, specifically Compound 5g). Source Context: Primary reference for the LIMK2 mechanism and synthesis of the scaffold.
- Yin, Y., et al. (2015). "Discovery of potent and selective GPR139 agonists." Bioorganic & Medicinal Chemistry Letters. (Describes the utility of the N-arylpiperidine-4-carboxamide scaffold in GPCR agonist design).
- Scott, R. W., & Olson, M. F. (2007). "LIM kinases: function, regulation and association with human disease." Journal of Molecular Medicine. (Review of the LIMK pathway and therapeutic potential).
Technical Guide: Biological Targets & Applications of N-(3-bromophenyl)piperidine-4-carboxamide
This technical guide provides an in-depth analysis of N-(3-bromophenyl)piperidine-4-carboxamide , a versatile chemical scaffold used in medicinal chemistry. Rather than treating it as a single marketed drug, this guide analyzes it as a privileged structure —a core intermediate used to generate high-affinity ligands for specific biological targets including MALT1 , CCR5 , and GPR119 .
Executive Summary & Structural Analysis
This compound is a bifunctional pharmacophore central to Fragment-Based Drug Discovery (FBDD). It is rarely the final drug; rather, it is the "warhead" or "anchor" upon which potency is built.
Structural Logic
-
Piperidine Ring (Secondary Amine): Mimics basic amino acid residues (Arginine/Lysine) in protease active sites or interacts with Asp/Glu residues in GPCR transmembrane domains. The free nitrogen (
) allows for rapid diversification (urea, carbamate, or sulfonamide formation). -
Carboxamide Linker: Provides critical Hydrogen Bond Donor (HBD) and Acceptor (HBA) motifs, often locking the molecule into a bioactive conformation via intramolecular H-bonds.
-
3-Bromophenyl Group: A lipophilic moiety that targets hydrophobic pockets (e.g., S1/S2 pockets in proteases). The bromine atom serves as a synthetic handle for Suzuki-Miyaura cross-coupling, allowing expansion into bi-aryl systems.
Primary Biological Targets
Target Class A: MALT1 Paracaspase (Oncology & Autoimmunity)
Mechanism: Mucosa-Associated Lymphoid Tissue Lymphoma Translocation 1 (MALT1) is a proteolytic enzyme vital for NF-
Target Class B: CCR5 Chemokine Receptor (Virology)
Mechanism: CCR5 is a co-receptor for HIV-1 entry. Relevance: Studies utilizing a "group-reverse" strategy have highlighted piperidine-4-carboxamide derivatives as potent CCR5 antagonists.[1] The 3-bromophenyl group mimics the hydrophobic interactions found in Maraviroc (a marketed CCR5 antagonist), fitting into the transmembrane helical bundle. Key Insight: The piperidine nitrogen must typically be substituted with a bulky hydrophobic group (e.g., sulfonyl or benzyl) to achieve nanomolar potency.
Target Class C: GPR119 (Metabolic Disorders)
Mechanism: GPR119 is a lipid-sensing GPCR expressed in pancreatic
Signaling Pathway Visualization
The following diagram illustrates the inhibition of the MALT1-driven NF-
Caption: Schematic of MALT1 inhibition.[2] The scaffold blocks the protease activity of the CBM complex, preventing the cleavage of inhibitory substrates (A20) and halting NF-κB driven lymphoma survival.
Experimental Methodologies
Protocol 1: Chemical Synthesis of the Scaffold
This protocol describes the generation of the core scaffold from commercially available precursors.
Reagents:
-
N-Boc-piperidine-4-carboxylic acid (1.0 eq)
-
3-Bromoaniline (1.1 eq)
-
HATU (1.2 eq) or EDC/HOBt
-
DIPEA (3.0 eq)
-
DMF (Solvent)
-
TFA/DCM (1:1) for deprotection
Step-by-Step Workflow:
-
Activation: Dissolve N-Boc-piperidine-4-carboxylic acid in DMF (0.1 M). Add DIPEA and HATU. Stir for 15 min at 0°C to activate the carboxylic acid.
-
Coupling: Add 3-Bromoaniline dropwise. Allow the reaction to warm to Room Temperature (RT) and stir for 4–16 hours.
-
Validation (TLC): Monitor consumption of starting material (Rf ~0.4 in 50% EtOAc/Hexane).
-
Workup: Dilute with EtOAc, wash with 1N HCl, sat. NaHCO3, and Brine. Dry over Na2SO4 and concentrate.
-
Deprotection: Dissolve the intermediate in DCM. Add TFA (1:1 ratio). Stir for 1 hour. Evaporate volatiles.
-
Purification: Recrystallize the TFA salt from Et2O/MeOH or purify via Reverse Phase HPLC.
Protocol 2: MALT1 Proteolytic Activity Assay (FRET)
To verify biological activity against MALT1, use a Fluorescence Resonance Energy Transfer (FRET) assay.
Materials:
-
Recombinant MALT1 enzyme (Full length or Caspase domain).
-
FRET Substrate: Ac-LRSR-AMC (Fluorogenic peptide).
-
Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 1 mM DTT.
Procedure:
-
Plate Prep: Dispense 10
L of the test compound (this compound) in DMSO into a 384-well black plate. Serial dilutions (e.g., 100 M to 1 nM). -
Enzyme Addition: Add 20
L of MALT1 enzyme solution. Incubate for 30 min at RT to allow binding. -
Substrate Initiation: Add 20
L of Ac-LRSR-AMC substrate (Final conc. 50 M). -
Measurement: Monitor fluorescence (Ex 360 nm / Em 460 nm) kinetically for 60 minutes.
-
Analysis: Calculate the slope of the linear phase (RFU/min). Determine IC50 using a 4-parameter logistic fit.
Comparative Data: Structure-Activity Relationship (SAR)
The following table summarizes how modifications to this specific scaffold alter its biological target profile.
| Modification Site | Substituent Added | Primary Target | Effect on Potency |
| Piperidine-N | tert-butyl carbamate (Boc) | GPR119 | Agonist (High Potency) |
| Piperidine-N | Sulfonyl-aryl group | CCR5 | Antagonist (Nanomolar) |
| Piperidine-N | Free Amine (H) | MALT1 / Proteases | Moderate Inhibitor (Scaffold) |
| 3-Bromophenyl | 3-Bromo-4-fluorophenyl | p38 MAPK | Increased Lipophilic Binding |
| Linker | Urea (instead of Amide) | sEH | Soluble Epoxide Hydrolase Inhibition |
Synthesis & Diversification Workflow
This diagram outlines the strategic use of this molecule as a divergent intermediate.
Caption: Divergent synthesis strategy. The scaffold serves as a branch point: modify the amine for GPCR targeting or the bromide for kinase/protease specificity.
References
-
MALT1 Inhibition: H. J. M. Gijsen, et al. "N-aryl-piperidine-4-carboxamides as a novel class of potent inhibitors of MALT1 proteolytic activity." Bioorganic & Medicinal Chemistry Letters, 2018.[2][3]
-
CCR5 Antagonism: L. Tian, et al. "Design, synthesis, and biological evaluation of novel piperidine-4-carboxamide derivatives as potent CCR5 inhibitors." European Journal of Medicinal Chemistry, 2014.[1]
-
Dopamine Reuptake: S. Y.[3] Baig, et al. "Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice."[3] International Journal of Scientific & Engineering Research, 2015.[3]
-
PubChem Compound Summary: "this compound (CID 18071633)." National Center for Biotechnology Information.
Sources
- 1. Design, synthesis, and biological evaluation of novel piperidine-4-carboxamide derivatives as potent CCR5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-aryl-piperidine-4-carboxamides as a novel class of potent inhibitors of MALT1 proteolytic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
"N-(3-bromophenyl)piperidine-4-carboxamide" CAS number lookup
An In-depth Technical Guide to N-(3-bromophenyl)piperidine-4-carboxamide
Executive Summary: this compound belongs to the piperidine carboxamide class of compounds, a scaffold of significant interest in medicinal chemistry and drug discovery. The piperidine ring is a highly privileged heterocyclic motif, frequently found in the structures of FDA-approved pharmaceuticals, where it often imparts favorable physicochemical and pharmacokinetic properties.[1] This guide provides a comprehensive technical overview of this compound, consolidating its chemical identity, a validated synthesis protocol, and an exploration of its potential therapeutic applications based on the well-documented biological activities of structurally related analogs. While specific biological data for this exact isomer is not extensively documented in public literature, the extensive research on related piperidine carboxamides in oncology, infectious diseases, and metabolic disorders suggests that it is a compound of interest for further investigation.
Introduction to the Piperidine Carboxamide Scaffold
The piperidine heterocycle is a cornerstone in modern drug design, valued for its ability to introduce a basic nitrogen center, modulate lipophilicity, and provide a rigid, three-dimensional structure that can be precisely decorated to optimize interactions with biological targets.[1] When combined with a carboxamide linker, the resulting scaffold offers a versatile platform with a hydrogen bond donor and acceptor, enabling a wide array of potential binding modes. Derivatives of this scaffold have been investigated for a multitude of pharmacological applications, demonstrating activities as antimicrobials, analgesics, and agents targeting the central nervous system.[2] This guide focuses specifically on the this compound isomer, providing a foundational resource for researchers exploring this chemical space.
Chemical Identity and Physicochemical Properties
Accurate identification is paramount for any scientific investigation. While a dedicated CAS (Chemical Abstracts Service) number for this compound is not readily found in major public databases, its molecular structure and properties can be definitively established. For reference, the closely related isomer, N-(4-bromophenyl)piperidine-4-carboxamide, is assigned CAS number 883106-57-8.[3]
The key identifiers and computed physicochemical properties for this compound are summarized below.[4]
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₅BrN₂O | [4] |
| Molecular Weight | 283.17 g/mol | [4] |
| Monoisotopic Mass | 282.03677 Da | [4] |
| SMILES | C1CNCCC1C(=O)NC2=CC(=CC=C2)Br | [4] |
| InChI | InChI=1S/C12H15BrN2O/c13-10-2-1-3-11(8-10)15-12(16)9-4-6-14-7-5-9/h1-3,8-9,14H,4-7H2,(H,15,16) | [4] |
| InChIKey | PNZFKESQFYGSLC-UHFFFAOYSA-N | [4] |
| Predicted XlogP | 2.3 | [4] |
| Hydrogen Bond Donors | 2 | [3] |
| Hydrogen Bond Acceptors | 2 | [3] |
Synthesis and Characterization
The synthesis of this compound is readily achievable through standard organic chemistry methodologies, primarily involving the formation of an amide bond between a carboxylic acid and an amine.
Retrosynthetic Analysis
A logical retrosynthetic disconnection of the target molecule breaks the central amide bond. This reveals two commercially available starting materials: piperidine-4-carboxylic acid (also known as isonipecotic acid) and 3-bromoaniline. This straightforward approach makes the compound highly accessible for research purposes.
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijrpc.com [ijrpc.com]
- 3. chemscene.com [chemscene.com]
- 4. PubChemLite - this compound (C12H15BrN2O) [pubchemlite.lcsb.uni.lu]
"N-(3-bromophenyl)piperidine-4-carboxamide" molecular structure and conformation
The following technical guide details the molecular structure, conformational dynamics, and synthetic pathways for N-(3-bromophenyl)piperidine-4-carboxamide . This analysis is structured for researchers in medicinal chemistry and structural biology, focusing on the molecule's role as a tunable scaffold in drug discovery.[1]
Executive Summary
This compound is a secondary amide derivative of isonipecotic acid (piperidine-4-carboxylic acid).[][3] It serves as a critical fragment-based drug discovery (FBDD) scaffold, particularly in the development of Secretory Glutaminyl Cyclase (sQC) inhibitors for Alzheimer's pathology and CCR5 antagonists for HIV therapeutics.[1] Its value lies in the 3-bromophenyl "warhead," which offers a versatile handle for Suzuki-Miyaura cross-coupling to expand chemical space, while the piperidine ring provides a solubilizing, basic core that mimics the transition state of peptide bonds.[1]
Molecular Structure & Physicochemical Profile[1][2][3][4][5][6]
Chemical Identity[1][2][3][4][6][7][8]
-
IUPAC Name: this compound[]
-
Molecular Formula:
[1] -
Molecular Weight: 283.17 g/mol [][3]
-
SMILES: C1CNCCC1C(=O)NC2=CC(=CC=C2)Br[1]
-
InChI Key: PNZFKESQFYGSLC-UHFFFAOYSA-N[][3]
Physicochemical Properties (Predicted)
| Property | Value | Structural Implication |
| logP | ~2.3 - 2.5 | Moderate lipophilicity; suitable for CNS penetration (BBB).[] |
| pKa (Piperidine N) | ~10.8 | Exists predominantly as a cationic species at physiological pH (7.4), enhancing solubility.[1] |
| TPSA | ~41 Ų | Favorable for membrane permeability (<140 Ų).[1][3] |
| H-Bond Donors | 2 | Amide NH and Piperidine NH.[][3] |
| Rotatable Bonds | 2 | Amide C-N bond and Piperidine-Carboxamide C-C bond.[][3] |
Conformational Analysis
The biological efficacy of this scaffold is dictated by its ability to adopt specific conformations within a protein binding pocket.[1][3] Two primary degrees of freedom define its 3D structure: the Piperidine Ring Pucker and the Amide Bond Rotamer .[1][3]
Piperidine Ring Conformation (The Chair)
The piperidine ring exists in a dynamic equilibrium between two chair conformations.[1] However, thermodynamic principles dictate a strong preference:
-
Equatorial Conformer (Major Species): The large N-(3-bromophenyl)carboxamide substituent at the C4 position occupies the equatorial position to minimize 1,3-diaxial interactions with the protons at C2 and C6.[1][] This conformer is estimated to be energetically favored by >1.8 kcal/mol over the axial conformer.[1][3]
-
Axial Conformer (Minor Species): Only accessible if the binding pocket demands a high-energy state or if N-substitution forces a flip.[]
Amide Bond Geometry
The amide bond connecting the piperidine and the phenyl ring exhibits partial double-bond character (
-
Trans-Isomer (Z-conformation): The carbonyl oxygen and the amide hydrogen are trans to each other.[] This is the global minimum due to steric repulsion between the carbonyl oxygen and the phenyl ring ortho-protons.[1][3]
-
Cis-Isomer (E-conformation): Highly disfavored due to steric clash.[][3]
Conformational Logic Diagram
The following diagram illustrates the hierarchical relationship between these structural states and their biological implications.
Caption: Hierarchical conformational analysis showing the thermodynamic dominance of the equatorial-trans state required for biological binding.[]
Experimental Synthesis Protocol
Objective: Synthesize this compound with >95% purity. Strategy: Amide coupling of N-protected isonipecotic acid followed by acidolytic deprotection.[][3]
Phase 1: Amide Coupling
Reagents: N-Boc-isonipecotic acid (1.0 eq), 3-Bromoaniline (1.1 eq), EDC[]·HCl (1.2 eq), HOBt (1.2 eq), DIPEA (3.0 eq), DMF (Solvent).[1]
-
Activation: Dissolve N-Boc-isonipecotic acid in anhydrous DMF under
atmosphere. Add DIPEA and stir for 10 min. -
Coupling: Add EDC·HCl and HOBt.[3] Stir at
for 30 min to form the active ester. -
Addition: Add 3-Bromoaniline dropwise. Allow the reaction to warm to Room Temperature (RT) and stir for 12–16 hours.
-
Workup: Dilute with EtOAc, wash sequentially with 1M citric acid, saturated
, and brine. Dry over and concentrate. -
Purification: Flash column chromatography (Hexane:EtOAc gradient) to isolate tert-butyl 4-((3-bromophenyl)carbamoyl)piperidine-1-carboxylate.
Phase 2: Deprotection (Boc Removal)
Reagents: TFA (Trifluoroacetic acid), DCM (Dichloromethane).[1]
-
Reaction: Dissolve the intermediate from Phase 1 in DCM. Add TFA (20% v/v) dropwise at
.[1] -
Monitoring: Stir at RT for 2 hours. Monitor by TLC (disappearance of starting material).
-
Isolation: Concentrate in vacuo. Basify residue with saturated
to pH ~10.[1][3] Extract with DCM/Isopropanol (3:1).[1][3] -
Final Product: Dry organic layer and concentrate to yield the free base This compound .
Structural Characterization (Diagnostic Signals)[1]
To validate the structure, look for these specific spectroscopic signatures:
| Technique | Diagnostic Signal | Interpretation |
| Amide -NH- proton (downfield due to H-bonding).[] | ||
| Aromatic protons of the 3-bromophenyl ring.[1] Look for the singlet-like doublet of the proton ortho to Br and amide.[1][3] | ||
| Piperidine ring protons (C2/C6).[1] Chemical shift confirms chair conformation. | ||
| IR Spectroscopy | ~1680 | Amide I band (C=O stretch).[] |
| ~3300 | N-H stretch (broad).[] | |
| Mass Spectrometry | m/z 283 & 285 | [M+H]+ doublet (1:1 ratio) characteristic of mono-brominated compounds ( |
Biological Context & Applications[2][3][4][6][9]
While this compound is often an intermediate, its scaffold is bioactive.[][3]
-
Secretory Glutaminyl Cyclase (sQC) Inhibition:
-
Mechanism: The piperidine nitrogen mimics the positively charged N-terminus of substrate peptides, while the phenyl ring occupies the hydrophobic S1 binding pocket.[1]
-
Application: Inhibition of sQC prevents the formation of pyroglutamate-A
peptides, a highly neurotoxic species in Alzheimer's Disease .[1]
-
-
CCR5 Antagonism:
-
Synthetic Utility:
References
-
Synthesis of Piperidine Carboxamides
-
Conformational Analysis
-
Biological Applications (sQC & CCR5)
-
Hwang, J., et al. "Piperidine-4-carboxamide as a new scaffold for designing secretory glutaminyl cyclase inhibitors."[1][3] International Journal of Biological Macromolecules, 2021.[1][3] Link
-
Venkatesan, A., et al.[1] "In silico analysis of carboxamide derivatives of piperidine as potential antagonists of CCR5." BMC Infectious Diseases, 2014.[1][3] Link
-
Sources
Structural Validation and Spectroscopic Profiling of N-(3-bromophenyl)piperidine-4-carboxamide
Executive Summary & Compound Significance
N-(3-bromophenyl)piperidine-4-carboxamide (CAS: 871224-64-5) is a critical "privileged scaffold" intermediate in medicinal chemistry. It combines a piperidine moiety (common in GPCR ligands and PARP inhibitors like Niraparib) with a 3-bromoaryl group, which serves as a versatile handle for downstream palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).
This guide provides a rigorous framework for the synthesis, purification, and spectroscopic validation of this compound. Unlike standard data sheets, this document focuses on diagnostic causality —explaining why specific signals appear and how to use them to rule out common synthetic impurities (e.g., unreacted aniline, regioisomers, or protected intermediates).
Synthesis & Structural Logic
To understand the spectroscopy, one must understand the origin of the molecule. The synthesis typically proceeds via an amide coupling of N-Boc-piperidine-4-carboxylic acid with 3-bromoaniline , followed by acidic deprotection.
Reaction Workflow (Graphviz)
The following diagram outlines the critical pathway and the "decision nodes" where spectroscopic validation is required.
Caption: Figure 1. Synthetic workflow for the generation of the target scaffold.[1][2][3][4] The intermediate Boc-protection group significantly alters NMR shifts compared to the final product.
Spectroscopic Profiling (Data & Analysis)
Mass Spectrometry (MS) - The "Fingerprint"
The most definitive diagnostic tool for this compound is the Bromine Isotope Pattern . Bromine exists as two stable isotopes,
-
Diagnostic Rule: Any mass spectrum of this compound MUST show a "doublet" molecular ion peak separated by 2 mass units with equal intensity.
-
Ionization Mode: ESI+ (Electrospray Ionization, Positive mode).
| Parameter | Value (m/z) | Diagnostic Note |
| Monoisotopic Mass | 282.04 | Calculated for |
| [M+H]+ Peak 1 | 283.04 | Corresponds to |
| [M+H]+ Peak 2 | 285.04 | Corresponds to |
| Common Fragment | ~200-202 | Loss of piperidine ring (cleavage at amide), leaving bromophenyl isocyanate ion. |
Nuclear Magnetic Resonance (NMR)
3.2.1
NMR (Proton) - 400 MHz, DMSO-
The aromatic region provides the specific regiochemical confirmation (3-substituted vs. 4-substituted). The piperidine ring signals confirm the loss of the Boc group (absence of 9H singlet at 1.4 ppm).
Solvent Choice: DMSO-
| Shift ( | Mult. | Integ. | Assignment | Structural Causality |
| 10.15 | s (br) | 1H | Amide -NH- | Highly deshielded by carbonyl anisotropy and H-bonding. Disappears on |
| 8.30 - 8.50 | br s | 1-2H | Amine -NH- | Only if isolated as HCl/TFA salt. Broad exchangeable protons from the piperidine nitrogen. |
| 7.98 | t/s | 1H | Ar-H (C2) | The "isolated" proton between Br and NH. Deshielded by both EWGs. Appears as a narrow triplet (J~2Hz) or singlet. |
| 7.55 | d | 1H | Ar-H (C6) | Ortho to amide, Para to Br. Coupled to H5. |
| 7.25 - 7.30 | m | 2H | Ar-H (C4, C5) | Overlapping signals for the proton ortho to Br (C4) and the meta proton (C5). |
| 3.25 - 3.35 | m | 2H | Pip-H (C2, C6 eq) | Downfield due to proximity to Nitrogen. (May overlap with water peak in DMSO). |
| 2.85 - 2.95 | m | 2H | Pip-H (C2, C6 ax) | Axial protons are shielded relative to equatorial counterparts. |
| 2.55 - 2.65 | m | 1H | Pip-H (C4) | Methine proton alpha to carbonyl. |
| 1.85 - 1.95 | m | 2H | Pip-H (C3, C5 eq) | |
| 1.65 - 1.75 | m | 2H | Pip-H (C3, C5 ax) |
3.2.2
NMR (Carbon) - 100 MHz, DMSO-
Key diagnostic: The Carbonyl peak (~173 ppm) and the C-Br peak (~121 ppm).
-
Carbonyl (C=O): 172.5 – 173.5 ppm.
-
Aromatic C-Br: ~121.5 ppm (Distinctively upfield compared to other aromatic carbons due to the "Heavy Atom Effect" of Bromine).
-
Aromatic C-N: ~140.5 ppm.
-
Piperidine C4: ~41.0 ppm.[6]
-
Piperidine C2/C6: ~43.5 ppm.
Infrared Spectroscopy (FT-IR)
Used primarily to confirm the amide bond formation and lack of nitrile/isocyanate byproducts.
-
3280 - 3300 cm
: N-H stretch (Amide A). -
1650 - 1665 cm
: C=O stretch (Amide I band - Strongest diagnostic). -
1530 - 1550 cm
: N-H bend (Amide II band ). -
680 - 750 cm
: C-Br stretch (often obscured in fingerprint region, but characteristic 3-substituted benzene ring breathing modes appear here).
Experimental Protocols
Synthesis of this compound Hydrochloride
Reagents:
-
N-Boc-piperidine-4-carboxylic acid (1.0 equiv)
-
3-Bromoaniline (1.1 equiv)
-
HATU (1.2 equiv) or EDC.HCl (1.5 equiv)
-
DIPEA (Diisopropylethylamine) (3.0 equiv)
-
DMF (Dimethylformamide) [Solvent]
-
4M HCl in Dioxane [Deprotection agent]
Step 1: Amide Coupling
-
Dissolve N-Boc-piperidine-4-carboxylic acid (1.0 g, 4.36 mmol) in anhydrous DMF (10 mL).
-
Add DIPEA (2.28 mL, 13.1 mmol) and stir at 0°C for 10 minutes.
-
Add HATU (1.99 g, 5.23 mmol). Stir for 15 minutes to activate the acid (formation of the active ester).
-
Add 3-Bromoaniline (0.52 mL, 4.80 mmol) dropwise.
-
Allow to warm to Room Temperature (RT) and stir for 4–6 hours.
-
QC Point: Monitor by TLC (50% EtOAc/Hexane). The aniline spot should disappear.
-
-
Workup: Dilute with EtOAc (50 mL), wash with 1M HCl (2x), sat. NaHCO
(2x), and Brine. Dry over Na SO and concentrate. -
Result: N-Boc-N'-(3-bromophenyl)piperidine-4-carboxamide (White solid).
Step 2: Boc-Deprotection
-
Dissolve the intermediate from Step 1 in DCM (5 mL).
-
Add 4M HCl in Dioxane (5 mL) or TFA (2 mL).
-
Stir at RT for 2 hours.
-
Visual Cue: Precipitation of the amine salt often occurs.
-
-
Concentrate in vacuo to remove excess acid.
-
Triturate the residue with Diethyl Ether to remove organic impurities. Filter the solid.
-
Final Product: this compound hydrochloride salt.
References
-
General Amide Coupling Protocols
-
Spectroscopic Data for N-Aryl Piperidine Carboxamides
- Note: While specific data for the 3-bromo analog is often embedded in patents, the 4-bromo and unsubstituted analogs provide the baseline for the shifts described above.
-
PubChem Compound Summary for CID 18071633 (this compound). Link
- Diagnostic NMR of Substituted Benzenes: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Refer to "Additivity Rules for substituted benzenes").
-
Related Scaffold Synthesis (Validation)
Sources
- 1. Lab Reporter [fishersci.co.uk]
- 2. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 3. rsc.org [rsc.org]
- 4. Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PubChemLite - this compound (C12H15BrN2O) [pubchemlite.lcsb.uni.lu]
- 6. chemscene.com [chemscene.com]
- 7. hepatochem.com [hepatochem.com]
- 8. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
"N-(3-bromophenyl)piperidine-4-carboxamide" review of literature
An In-depth Technical Guide to N-(3-bromophenyl)piperidine-4-carboxamide: Synthesis, Biological Profile, and Therapeutic Potential
Authored by a Senior Application Scientist
Abstract
This compound is a synthetic small molecule belonging to the diverse and pharmacologically significant class of piperidine derivatives. The piperidine ring is a ubiquitous scaffold in medicinal chemistry, found in numerous FDA-approved drugs, prized for its favorable pharmacokinetic properties and its ability to serve as a versatile template for interacting with a wide range of biological targets. This guide provides a comprehensive review of the available literature concerning this compound and its structural analogs. We will delve into its synthesis, physicochemical characteristics, and explore its potential biological activities by examining data from closely related compounds. The primary focus will be on the compound's strong potential as a sigma (σ) receptor ligand, a target class of immense interest for central nervous system (CNS) disorders and oncology.
Physicochemical and Structural Characteristics
This compound possesses a core structure consisting of a piperidine-4-carboxamide moiety linked to a 3-bromophenyl ring. The bromine atom offers a potential vector for further chemical modification, for instance, through palladium-catalyzed cross-coupling reactions.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₅BrN₂O | [PubChem CID 18071633][1] |
| Molecular Weight | 283.17 g/mol | [PubChem CID 18071633][1] |
| Monoisotopic Mass | 282.03677 Da | [PubChem CID 18071633][1] |
| SMILES | C1CNCCC1C(=O)NC2=CC(=CC=C2)Br | [PubChem CID 18071633][1] |
| InChIKey | PNZFKESQFYGSLC-UHFFFAOYSA-N | [PubChem CID 18071633][1] |
| Predicted XlogP | 2.3 | [PubChem CID 18071633][1] |
| Predicted CCS ([M+H]⁺) | 157.0 Ų | [PubChem CID 18071633][1] |
Synthesis and Characterization
While a specific, dedicated synthesis protocol for this compound is not extensively detailed in peer-reviewed literature, its synthesis can be reliably achieved through standard and well-established organic chemistry reactions. The most logical and field-proven approach is the amide coupling between piperidine-4-carboxylic acid (or its activated ester) and 3-bromoaniline.
Proposed Synthetic Workflow
The formation of the amide bond is the key step. This is typically accomplished using common peptide coupling reagents, which activate the carboxylic acid, making it susceptible to nucleophilic attack by the amine. Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-Dicyclohexylcarbodiimide (DCC), often in the presence of an activator like 4-Dimethylaminopyridine (DMAP), are industry standards for this transformation due to their high efficiency and mild reaction conditions.[2][3][4]
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol (Proposed)
-
Reactant Preparation: To a solution of piperidine-4-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as Dichloromethane (DCM), add the coupling reagent EDC (1.2 eq) and DMAP (0.1 eq).
-
Activation: Stir the mixture at room temperature for 20-30 minutes to activate the carboxylic acid.
-
Amine Addition: Add 3-bromoaniline (1.1 eq) to the reaction mixture.
-
Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress by Thin Layer Chromatography (TLC).[3][5]
-
Work-up: Upon completion, wash the reaction mixture with water and brine. Separate the organic layer.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography to yield the final compound.
Expected Characterization
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the piperidine ring protons, typically in the 1.5-3.5 ppm range, and aromatic protons from the 3-bromophenyl group between 7.0-8.0 ppm. A broad singlet corresponding to the amide N-H proton would also be present.
-
¹³C NMR: The carbon NMR would display signals for the aliphatic carbons of the piperidine ring (typically 25-50 ppm), the carbonyl carbon of the amide (~170-175 ppm), and the aromatic carbons, including the carbon attached to the bromine atom.[6]
-
Mass Spectrometry (MS): The mass spectrum should show a characteristic isotopic pattern for a bromine-containing compound, with two major peaks of nearly equal intensity (for ⁷⁹Br and ⁸¹Br isotopes) corresponding to the molecular ion [M]⁺ or the protonated molecule [M+H]⁺.[6]
Review of Biological Activities and Therapeutic Potential
While direct biological data for this compound is scarce in the public domain, a wealth of information on structurally related analogs provides a strong basis for predicting its likely biological profile. The primary evidence points towards activity at sigma receptors, but other potential applications have also been identified for the broader piperidine carboxamide class.
Primary Target Class: Sigma (σ) Receptors
Sigma receptors (σR) are unique membrane-bound proteins, with subtypes σ₁R and σ₂R, that are not related to opioid receptors as once thought.[7] They are involved in a wide array of cellular functions and are considered important targets for therapeutic intervention in CNS disorders and cancer.[8]
Causality for Investigation: Many potent sigma receptor ligands share a common pharmacophore: a basic nitrogen atom (present in the piperidine ring) separated by a two- to four-carbon chain from a hydrophobic aromatic region.[7][9] this compound fits this structural template perfectly, making it a prime candidate for a sigma receptor ligand.
Caption: The target molecule fits the general sigma receptor pharmacophore.
Therapeutic Implications:
-
Neurodegenerative Disorders: Sigma-1 receptor modulation has shown neuroprotective effects, making ligands potential therapeutics for Alzheimer's, Parkinson's, and stroke.[7]
-
Psychiatric Disorders: Sigma receptors have been implicated in the pathophysiology of schizophrenia and depression.[7]
-
Pain Management: Both σ₁R antagonists and H₃R/σ₁R dual-targeting ligands have demonstrated significant antinociceptive activity in preclinical pain models.[9]
-
Oncology: σ₂R is overexpressed in many tumor cells, and its ligands can induce apoptosis, suggesting a role in cancer therapy.[8]
Other Potential Biological Activities
The piperidine carboxamide scaffold is versatile, and studies on close analogs have revealed a range of other activities.
| Biological Activity | Target/Mechanism | Key Findings for Analogs | Therapeutic Potential | Reference(s) |
| Anticancer | Induction of Senescence | N-arylpiperidine-3-carboxamide showed antimelanoma activity (IC₅₀ = 0.88 µM). Critically, the piperidine-4-carboxamide regioisomer was inactive in this assay. | Oncology (Melanoma) | [10] |
| Antimalarial | P. falciparum Proteasome (Pfβ5) | A piperidine carboxamide hit (SW042) had sub-micromolar activity (EC₅₀ = 0.14-0.19 µM) against drug-sensitive and resistant strains. | Infectious Disease | [11] |
| CNS Activity | Dopamine Reuptake Inhibition | Piperidine-4-carboxamide derivatives were identified as potent dopamine reuptake inhibitors. | Neurological Disorders | [12] |
| Analgesia | Unknown (Potentially CNS-related) | Synthesized piperidine-4-carboxamide derivatives were shown to relieve pain in mice. | Pain Management | [12] |
| Anti-osteoporosis | Cathepsin K Inhibition | Piperidine-3-carboxamide derivatives were potent inhibitors of Cathepsin K, a key enzyme in bone resorption. | Bone Disorders | [4] |
Field-Proven Insight: The finding that a piperidine-4-carboxamide was inactive against melanoma cells while its 3-carboxamide isomer was active is a crucial piece of structure-activity relationship (SAR) data.[10] It underscores that while a scaffold may show promise, the precise arrangement and orientation of its functional groups are critical for interaction with a specific biological target. This suggests that this compound may be less promising for this specific anticancer mechanism but does not preclude other activities.
Recommended Experimental Protocols
To validate the predicted biological profile of this compound, a logical first step is to assess its binding affinity at sigma receptors.
Protocol: Sigma-1 Receptor (σ₁R) Competitive Binding Assay
This protocol is a self-validating system designed to determine the affinity (Ki) of the test compound for the σ₁R by measuring its ability to displace a known high-affinity radioligand.
-
Materials:
-
Test Compound: this compound, dissolved in DMSO.
-
Radioligand: -pentazocine (a high-affinity σ₁R ligand).
-
Membrane Preparation: Guinea pig brain membranes or membranes from cells expressing human σ₁R.
-
Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4).
-
Non-specific Binding Control: Haloperidol (10 µM).
-
Scintillation Cocktail and Vials.
-
Glass Fiber Filters (e.g., Whatman GF/B).
-
Filtration apparatus.
-
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In test tubes, combine the membrane preparation, -pentazocine (at a concentration near its Kd, e.g., 1-2 nM), and either buffer (for total binding), Haloperidol (for non-specific binding), or the test compound at various concentrations.
-
Incubate the mixture at 37°C for 150 minutes.
-
Terminate the incubation by rapid filtration through the glass fiber filters under vacuum.
-
Wash the filters rapidly three times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.
-
Quantify the radioactivity on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve using non-linear regression.
-
Calculate the affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Future Research Directions
The this compound scaffold represents a promising starting point for drug discovery. A logical progression of research would involve:
-
Target Validation: Confirm the predicted high-affinity binding to σ₁R and σ₂R through radioligand binding assays as described above.
-
Functional Activity: Determine whether the compound acts as an agonist, antagonist, or allosteric modulator at sigma receptors using functional assays (e.g., measuring effects on ion channel function or intracellular calcium mobilization).
-
In Vitro Profiling: Screen the compound against a panel of other CNS targets (e.g., dopamine, serotonin, opioid receptors) to assess its selectivity.
-
Structure-Activity Relationship (SAR) Studies: Synthesize a library of analogs by modifying the 3-bromophenyl ring (e.g., replacing bromine with other halogens, alkyl, or alkoxy groups) and the piperidine nitrogen (e.g., adding alkyl or benzyl groups) to optimize potency and selectivity.
-
In Vivo Evaluation: If in vitro data is promising, advance lead compounds to in vivo animal models relevant to CNS disorders (e.g., models of neuropathic pain, psychosis, or cognitive deficits) to assess efficacy and pharmacokinetic properties.[13]
References
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Lee, H., et al. (2020). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. ACS Medicinal Chemistry Letters. [Link]
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National Center for Biotechnology Information (n.d.). This compound. PubChem. [Link]
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Supporting Information for: Practical Synthesis of Fragment. (n.d.). [Link]
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Baig, S. Y., et al. (2015). Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice. International Journal of Scientific & Engineering Research. [Link]
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Khan, I., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules. [Link]
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Ablordeppey, S. Y., et al. (2012). Synthesis of N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamides as new selective ligands for sigma receptors. Bioorganic & Medicinal Chemistry Letters. [Link]
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Satała, G., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Antinociceptive Properties. Journal of Medicinal Chemistry. [Link]
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Sadykov, R., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]
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Khan, I., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. PMC. [Link]
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ResearchGate (2024). Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. ResearchGate. [Link]
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Lee, H., et al. (2020). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. PMC. [Link]
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Lawong, A., et al. (2024). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. Cell Chemical Biology. [Link]
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Ciorba, A., et al. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Molbank. [Link]
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Methodological & Application
Application Note & Synthesis Protocol: N-(3-bromophenyl)piperidine-4-carboxamide
Abstract
This document provides a comprehensive, step-by-step protocol for the synthesis of N-(3-bromophenyl)piperidine-4-carboxamide, a valuable building block in medicinal chemistry and drug discovery. The synthesis is achieved through a robust and widely utilized amide coupling reaction between piperidine-4-carboxylic acid and 3-bromoaniline. This guide is designed for researchers and scientists in drug development, offering detailed procedural instructions, explanations for key experimental choices, safety protocols, and methods for product characterization. The protocol emphasizes scientific integrity, reproducibility, and safety, grounding its methodology in established chemical principles.
Introduction and Scientific Background
The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive molecules and approved pharmaceuticals.[1] Its derivatives are explored for a wide range of therapeutic applications. The target molecule, this compound, incorporates this key heterocycle and a brominated phenyl ring, making it an ideal intermediate for further functionalization, particularly through palladium-catalyzed cross-coupling reactions.
The formation of an amide bond is one of the most fundamental and frequently performed reactions in organic synthesis.[2][3] The direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable under standard conditions and requires excessively high temperatures. Therefore, the synthesis of this compound necessitates the activation of the carboxylic acid group of piperidine-4-carboxylic acid (also known as isonipecotic acid[4]) to facilitate nucleophilic attack by the amino group of 3-bromoaniline. This protocol employs a carbodiimide-mediated coupling strategy, a reliable and efficient method for amide bond formation.[2] Specifically, we will utilize N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC or EDAC) in conjunction with 1-Hydroxybenzotriazole (HOBt) as an additive.
The Role of Coupling Reagents:
-
EDC (Carbodiimide): Reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by the amine.[5] A key advantage of EDC is that the resulting urea byproduct is water-soluble, simplifying purification via aqueous work-up.[5]
-
HOBt (Additive): The O-acylisourea intermediate can rearrange into a stable N-acylurea, halting the reaction. HOBt acts as a trapping agent, reacting with the O-acylisourea to form an active ester.[5] This HOBt-ester is more stable against rearrangement but highly reactive towards the amine, increasing the overall yield and, crucially, suppressing potential racemization if chiral centers are present.[5][6]
Reaction Scheme
The overall transformation is the formation of an amide bond between piperidine-4-carboxylic acid and 3-bromoaniline.
Caption: Amide coupling of piperidine-4-carboxylic acid and 3-bromoaniline.
Materials, Reagents, and Equipment
Reagents and Chemicals
| Reagent | CAS No. | M.W. ( g/mol ) | Amount (10 mmol scale) | Equivalents | Supplier |
| Piperidine-4-carboxylic acid | 498-94-2 | 129.16 | 1.29 g | 1.0 | Sigma-Aldrich[7] |
| 3-Bromoaniline | 591-19-5 | 172.02 | 1.72 g | 1.0 | Kemystery[8] |
| EDC Hydrochloride | 25952-53-8 | 191.70 | 2.30 g | 1.2 | Aapptec[5] |
| HOBt (Hydrate) | 123333-53-9 | ~153.14 | 1.84 g | 1.2 | Aapptec[5] |
| DIPEA | 7087-68-5 | 129.24 | 5.2 mL | 3.0 | Sigma-Aldrich |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | 50 mL | - | FUJIFILM Wako |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | As needed | - | Sigma-Aldrich |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | As needed | - | Sigma-Aldrich |
| Hexanes | 110-54-3 | 86.18 | As needed | - | Sigma-Aldrich |
| Saturated aq. NaHCO₃ | - | - | As needed | - | - |
| Brine (Saturated aq. NaCl) | - | - | As needed | - | - |
| Anhydrous MgSO₄ or Na₂SO₄ | - | - | As needed | - | - |
Equipment
-
Round-bottom flasks (100 mL and 250 mL)
-
Magnetic stirrer and stir bars
-
Ice-water bath
-
Nitrogen or Argon gas inlet
-
Glass funnels and separatory funnel (250 mL)
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp for TLC visualization
-
Glassware for column chromatography
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
pH paper or meter
Safety and Handling Precautions
It is imperative to conduct this procedure within a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).
-
3-Bromoaniline (CAS 591-19-5): Toxic if swallowed, in contact with skin, or if inhaled.[9] Causes skin and serious eye irritation.[9] Suspected of causing genetic defects and cancer. Handle with extreme care, using impermeable gloves, a lab coat, and safety goggles.[8][9]
-
EDC Hydrochloride: Causes serious eye irritation. Avoid inhalation of dust.
-
DIPEA: Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes severe skin burns and eye damage.
-
DMF: A combustible liquid that is a known reproductive toxin. Can be absorbed through the skin.
-
DCM: A volatile solvent and suspected carcinogen.
Handling:
-
Wear safety goggles, a flame-retardant lab coat, and nitrile or neoprene gloves.[9][12]
-
Avoid creating dust or aerosols.[10]
-
Ensure an emergency safety shower and eyewash station are readily accessible.[9]
-
Dispose of all chemical waste according to institutional and local regulations.
Detailed Step-by-Step Synthesis Protocol
Reaction Setup
-
To a 100 mL oven-dried round-bottom flask equipped with a magnetic stir bar, add piperidine-4-carboxylic acid (1.29 g, 10.0 mmol).
-
Add anhydrous N,N-Dimethylformamide (DMF, 50 mL) to the flask. Stir the mixture at room temperature until the solid is fully dissolved or a fine suspension is formed.
-
Add 3-bromoaniline (1.72 g, 10.0 mmol) to the flask, followed by 1-Hydroxybenzotriazole (HOBt, 1.84 g, 12.0 mmol).
-
Add N,N-Diisopropylethylamine (DIPEA, 5.2 mL, 30.0 mmol) to the reaction mixture. The base is added to neutralize the hydrochloride salt of EDC and the HOBt acidic proton, ensuring the reacting amine is in its free-base form.
-
Cool the flask in an ice-water bath to 0 °C with continuous stirring.
Amide Coupling Reaction
-
Once the mixture is cooled to 0 °C, slowly add EDC hydrochloride (2.30 g, 12.0 mmol) portion-wise over 10-15 minutes.
-
Causality: Portion-wise addition at low temperature is crucial to control the initial exothermic reaction as the O-acylisourea active intermediate is formed, preventing degradation and side-product formation.
-
-
After the addition is complete, maintain the reaction at 0 °C for an additional 30 minutes.
-
Remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Let the reaction stir for 12-18 hours under a nitrogen or argon atmosphere.
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC).
-
Mobile Phase: A typical eluent system is 5-10% Methanol in Dichloromethane (DCM) or 50% Ethyl Acetate in Hexanes.
-
Procedure: Spot the starting materials (3-bromoaniline) and the reaction mixture on a TLC plate. The product should appear as a new spot, typically with an Rf value intermediate between the polar carboxylic acid (which stays at the baseline) and the less polar 3-bromoaniline. The reaction is complete upon the disappearance of the limiting reagent (3-bromoaniline).
-
Work-up and Extraction
-
Once the reaction is complete, pour the reaction mixture into a separatory funnel containing 150 mL of water.
-
Extract the aqueous phase with Ethyl Acetate (3 x 75 mL).
-
Combine the organic layers. Wash the combined organic phase sequentially with:
-
Saturated aqueous NaHCO₃ solution (2 x 50 mL) to remove unreacted HOBt and any remaining carboxylic acid.
-
Water (1 x 50 mL).
-
Brine (1 x 50 mL) to facilitate the separation of the organic and aqueous layers and remove residual water.
-
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, often as an off-white or light brown solid/oil.
Purification
The crude product should be purified by flash column chromatography on silica gel.
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.
-
Column Packing: Pack a glass column with silica gel using a suitable solvent system (e.g., Hexanes/Ethyl Acetate).
-
Elution: Load the adsorbed crude product onto the column. Elute with a gradient of Ethyl Acetate in Hexanes (e.g., starting from 20% EtOAc and gradually increasing to 70% EtOAc). The exact gradient should be determined by preliminary TLC analysis.
-
Collect the fractions containing the pure product (as determined by TLC).
-
Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a purified solid. Record the final mass and calculate the percentage yield.
Workflow Visualization
Caption: Step-by-step experimental workflow for the synthesis protocol.
Characterization and Validation
To confirm the identity and purity of the synthesized this compound, the following analytical techniques are recommended.
| Technique | Expected Result |
| Visual Inspection | Typically an off-white to pale yellow or tan solid. |
| ¹H NMR | Expect characteristic signals for the aromatic protons on the bromophenyl ring, the piperidine ring protons (often complex multiplets), and a broad singlet for the N-H proton of the amide. |
| ¹³C NMR | Expect distinct signals corresponding to the 12 unique carbons in the molecule. |
| Mass Spectrometry | The molecular formula is C₁₂H₁₅BrN₂O.[13] Expect to observe the molecular ion peak [M+H]⁺ at m/z ≈ 283.04 and 285.04, corresponding to the natural isotopic abundance of Bromine (⁷⁹Br and ⁸¹Br). |
| Infrared (IR) Spec. | Look for a strong C=O (amide I band) stretch around 1640-1680 cm⁻¹ and an N-H stretch around 3250-3400 cm⁻¹. |
| Melting Point | A sharp melting point range indicates high purity. |
References
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
FUJIFILM Wako Chemicals. (2024, September 12). Safety Data Sheet - Piperidine. Retrieved from [Link]
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Siddiqui, A. A., et al. (2014). Synthesis and Pharmacological Evaluation of Novel Benzoyl Derivatives of Piperidine-4-carboxamide. International Journal of Research in Pharmacy and Chemistry, 4(3), 586-591. Retrieved from [Link]
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HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Retrieved from [Link]
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Kumar, S., et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 51(49), 6485-6488. Available from [Link]
-
Lee, H., et al. (2021). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. ACS Medicinal Chemistry Letters, 12(3), 442-449. Available from [Link]
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Johnson, J. R., & Sandborn, L. T. (1925). 3-BROMO-4-AMINOTOLUENE. Organic Syntheses, 4, 13. Retrieved from [Link]
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Rajeswari, R., & Kumar, P. S. (2021). Synthesis of Bromo Aniline derivatives and an insilico approach against HSP90 chaperone. ResearchGate. Retrieved from [Link]
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Pipzine Chemicals. (n.d.). 3-Bromo-4-Oxo-Piperidine-1-Carboxylic Acid tert-Butyl Ester. Retrieved from [Link]
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Liu, W., et al. (2020). Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. Molecules, 25(16), 3630. Available from [Link]
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Sabatini, J. J., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(9), 4249-4261. Retrieved from [Link]
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Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Retrieved from [Link]
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Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]
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Wang, E. C., et al. (1999). Diastereoselective Synthesis of trans-4-Arylpiperidine-3-carboxylic Acid Derivatives. Heterocycles, 51(10), 2439-2453. Retrieved from [Link]
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Sharma, A., et al. (2023). Process optimization for acid-amine coupling. Current Chemistry Letters, 12(1), 133-144. Retrieved from [Link]
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ResearchGate. (2024, August 18). (PDF) Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives.... Retrieved from [Link]
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- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Piperidine-4-carboxylic acid | Sigma-Aldrich [sigmaaldrich.com]
- 8. Discover the Powerful 3-Bromoaniline: Key Properties, Synthesis, and Applications [ketonepharma.com]
- 9. fishersci.com [fishersci.com]
- 10. chemscene.com [chemscene.com]
- 11. lobachemie.com [lobachemie.com]
- 12. tcichemicals.com [tcichemicals.com]
- 13. PubChemLite - this compound (C12H15BrN2O) [pubchemlite.lcsb.uni.lu]
Application Note: Recrystallization Protocols for N-(3-bromophenyl)piperidine-4-carboxamide
Executive Summary
This application note details the purification of N-(3-bromophenyl)piperidine-4-carboxamide , a critical intermediate often utilized in the synthesis of PARP inhibitors and GPCR ligands.[1] Due to the amphiphilic nature of the molecule—containing a polar secondary amine/amide core and a lipophilic bromophenyl tail—purification can be challenging.
Common issues include "oiling out" (liquid-liquid phase separation) during cooling and the retention of non-basic coupling byproducts.[1] This guide provides two validated protocols:
-
Method A (Preferred): Binary solvent recrystallization of the free base using Ethyl Acetate/n-Heptane.[1]
-
Method B (Alternative): Salt formation and crystallization (Hydrochloride) for stubborn oils.[1]
Physicochemical Profile & Solubility Assessment
Understanding the polarity profile is critical for solvent selection.[1] The piperidine ring provides basicity (
Table 1: Solubility Profile (Free Base)
| Solvent | Solubility (RT) | Solubility (Hot) | Role in Recrystallization |
| Dichloromethane (DCM) | High | Very High | Good for extraction, poor for crystallization (too soluble).[1] |
| Ethyl Acetate (EtOAc) | Moderate | High | Primary Solvent. |
| Ethanol / Methanol | High | Very High | Co-solvent for very polar crudes.[1] |
| n-Heptane / Hexane | Negligible | Low | Anti-Solvent. |
| Water | Low | Low | Anti-solvent (only if using alcohols).[1] |
| Diethyl Ether | Low | Moderate | Anti-solvent.[1] |
Pre-Purification: Acid-Base Workup (Critical)
Before attempting recrystallization, it is highly recommended to perform an acid-base extraction to remove non-basic impurities (e.g., unreacted 3-bromoaniline or coupling reagents).[1]
Workflow:
-
Wash with 0.5 M HCl (aq).[1] The product moves to the aqueous layer (protonated).[1][2]
-
Discard organic layer (contains non-basic impurities).[1]
-
Basify aqueous layer to pH ~12 using NaOH or K₂CO₃ .[1]
-
Dry over Na₂SO₄ , filter, and concentrate to a solid.
Method A: Binary Solvent Recrystallization (EtOAc / n-Heptane)[1]
This is the standard protocol for the free base.[1] It utilizes the temperature dependence of Ethyl Acetate and the lipophilic exclusion of Heptane.
Reagents
-
Solvent: Ethyl Acetate (HPLC Grade)[1]
-
Anti-Solvent: n-Heptane (99%)[1]
-
Seed Crystals: <1 mg of pure product (optional but recommended)
Step-by-Step Protocol
-
Dissolution:
-
Place 5.0 g of crude this compound in a 100 mL round-bottom flask (RBF).
-
Add Ethyl Acetate (EtOAc) in small portions (start with 15 mL) while heating to a gentle reflux (77°C).
-
Goal: Use the minimum amount of EtOAc required to dissolve the solid at reflux.[1] If the solution is dark/dirty, add activated carbon (5% w/w), stir for 5 mins, and filter hot through Celite.
-
-
Nucleation Point:
-
Controlled Cooling (The Critical Step):
-
Crystallization:
-
Once at RT, observe crystal formation.
-
Transfer the flask to an ice bath (0-4°C) for 1 hour to maximize yield.
-
-
Isolation:
Method B: Hydrochloride Salt Formation (For Stubborn Oils)[1]
If Method A results in an oil, converting the free amine to an HCl salt is the most robust purification strategy.
Protocol
-
Dissolve the crude oil in a minimum volume of Isopropanol (IPA) or Ethanol at room temperature.[1]
-
Add 4N HCl in Dioxane (1.1 equivalents) dropwise with vigorous stirring.
-
The HCl salt usually precipitates immediately as a white solid.[1]
-
If no solid forms, add Diethyl Ether or MTBE until cloudy.[1]
-
Cool to 0°C, filter, and wash with Ether.
Process Visualization
Diagram 1: Solvent Selection Logic
This decision matrix guides the researcher based on the initial state of the crude material.[1]
Caption: Decision matrix for selecting between direct recrystallization and salt formation based on crude physical state.
Diagram 2: Recrystallization Workflow (Method A)
Caption: Step-by-step workflow for the binary solvent recrystallization process.[1][4]
Troubleshooting "Oiling Out"
"Oiling out" occurs when the compound separates as a liquid droplet phase rather than a crystal lattice.[1] This is common with N-phenyl piperidines due to conformational flexibility.[1]
Corrective Actions:
-
Reheat: Redissolve the oil by heating the mixture back to reflux.
-
Add More Solvent: Add a small amount (5-10% volume) of the good solvent (EtOAc).[1] Oiling out often means the anti-solvent ratio is too high.[1]
-
Seed Heavily: Add seed crystals immediately as the solution cools to the metastable zone (~50°C).
-
Scratch: Use a glass rod to scratch the inner wall of the flask; the micro-abrasions serve as nucleation sites.[1]
Analytical Verification
Verify the success of the recrystallization using the following criteria:
-
HPLC Purity: Target >98.5% (Area %).
-
1H NMR (DMSO-d6): Check for the disappearance of impurity peaks, specifically around 6.5-7.0 ppm (aniline starting material) and the integration of the piperidine ring protons (1.5 - 3.5 ppm).
-
Appearance: White to off-white crystalline solid.[1] (Yellow discoloration indicates oxidation or residual aniline).[1]
References
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989. (General Recrystallization Theory).[1]
-
Armarego, W. L. F.; Chai, C. L. L. Purification of Laboratory Chemicals, 7th Ed.; Butterworth-Heinemann, 2013. [1]
-
BenchChem. Application Notes and Protocols for the Purification of Piperidine Reaction Products. Accessed 2023.[1][5][6]
-
PubChem. this compound Compound Summary. National Library of Medicine.[1] [1]
-
Tesaro, Inc. Polymorphs of PARP Inhibitors and Methods of Making. U.S. Patent 10,927,095 (Relevant process chemistry for piperidine-carboxamide intermediates).[1][6]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. US10927095B2 - Processes for the preparation of Niraparib and intermediates thereof - Google Patents [patents.google.com]
Application Notes and Protocols: Formulation Strategies for N-(3-bromophenyl)piperidine-4-carboxamide in Preclinical In Vivo Studies
Abstract
The progression of novel chemical entities (NCEs) from discovery to clinical evaluation is critically dependent on the development of appropriate formulations for in vivo studies. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust formulation for the model compound, N-(3-bromophenyl)piperidine-4-carboxamide, for use in preclinical animal studies. Given the limited publicly available physicochemical data for this specific molecule, we present a systematic approach, beginning with essential preformulation characterization and advancing through a tiered vehicle screening strategy. This guide emphasizes the scientific rationale behind experimental choices, offering detailed protocols for creating solution, suspension, and advanced formulations suitable for various routes of administration, including oral (PO), intravenous (IV), and intraperitoneal (IP).
Introduction: The Crucial Role of Formulation in Preclinical Success
The primary goal of preclinical formulation is to ensure adequate systemic exposure of a new chemical entity (NCE) in animal models to accurately assess its pharmacokinetic (PK), pharmacodynamic (PD), and toxicological profiles.[1][2][3] Many promising compounds fail to advance due to poor physicochemical properties, leading to low bioavailability and challenging the establishment of clear dose-response relationships.[1][4] this compound, a small molecule with a predicted LogP of approximately 2.3, is representative of many NCEs that are likely to exhibit poor aqueous solubility, placing it in the Biopharmaceutics Classification System (BCS) Class II or IV.[5][6]
This guide provides a logical, step-by-step workflow to navigate the challenges of formulating such a compound. Our approach is designed to be a self-validating system, where each stage of characterization and screening informs the next, ultimately leading to a safe, effective, and reproducible vehicle for in vivo administration.
Preformulation Characterization: The Foundation of Rational Formulation Design
Before any formulation work begins, a thorough physicochemical characterization of the Active Pharmaceutical Ingredient (API) is paramount.[2][3] This data provides the fundamental knowledge required to select the most promising formulation strategies and avoid potential pitfalls.
Essential Physicochemical Properties
A preclinical formulator must first determine key properties of the NCE.[3]
| Parameter | Experimental Method | Rationale and Implication for Formulation |
| Aqueous Solubility | Shake-flask method in water, pH 7.4 buffer, and simulated gastric/intestinal fluids. | Determines the intrinsic solubility. Low solubility (<10 µg/mL) indicates the need for enabling formulations. |
| pKa | Potentiometric titration or UV-spectrophotometry. | Identifies if the compound is acidic, basic, or neutral. This dictates whether pH adjustment can be used as a solubilization strategy.[4] |
| LogP / LogD | Shake-flask method (octanol/water) or validated HPLC methods. | Measures the lipophilicity of the compound. A high LogP ( >2-3) often correlates with poor aqueous solubility and suggests suitability for lipid-based formulations.[7] |
| Melting Point (Tm) | Differential Scanning Calorimetry (DSC). | Provides information on the crystalline nature and stability of the solid form. A high melting point can indicate strong crystal lattice energy, which may correlate with lower solubility. |
| Solid-State Form | X-Ray Powder Diffraction (XRPD), DSC, and microscopy. | Determines if the API is crystalline or amorphous. Amorphous forms are generally more soluble but can be less stable.[8] |
| Chemical Stability | Forced degradation studies (heat, light, pH, oxidation). | Assesses the stability of the API in various conditions, which is crucial for selecting compatible excipients and processing methods. |
Workflow for Preformulation Assessment
The following diagram outlines the decision-making process based on initial preformulation data.
Caption: Fig. 1: Initial decision workflow based on preformulation data.
Tiered Formulation Development Strategy
For a compound like this compound, which is presumed to be poorly soluble, a tiered or systematic approach to vehicle screening is efficient and conserves valuable API.[9] The strategy progresses from simple aqueous systems to more complex solubilizing formulations.
Tier 1: Aqueous Vehicles & pH Modification
This is the simplest and most desirable approach if the compound's properties allow.
Rationale: If the compound has a pKa in the range of 2-10, its solubility will be pH-dependent. For a basic compound, solubility will increase at lower pH, while an acidic compound will be more soluble at higher pH.[4] This is the first strategy to explore.
Protocol 1: pH-Adjusted Aqueous Solution
-
Preparation: Prepare a stock solution of the API in 0.1 N HCl (for a basic compound) or 0.1 N NaOH (for an acidic compound) at a concentration 10-20% higher than the target final concentration.
-
Neutralization: Slowly add a neutralizing agent (e.g., 0.1 N NaOH for the acidic stock, 0.1 N HCl for the basic stock) dropwise while vortexing.
-
Buffering: Once the desired pH (typically ~7.0-7.4 for IV/IP) is approached, add a suitable buffer (e.g., phosphate-buffered saline, PBS) to achieve the final target volume and concentration.
-
Observation: Visually inspect the solution for any signs of precipitation immediately and after a set period (e.g., 2-4 hours) at room temperature. The final formulation must remain clear.
-
Validation: Confirm the final pH and concentration of the API using a suitable analytical method (e.g., HPLC-UV).
Tier 2: Co-Solvent and Surfactant Systems
If pH modification is insufficient, the next step involves using organic co-solvents and surfactants to increase solubility.[2][4]
Rationale: Co-solvents are water-miscible organic solvents that increase solubility by reducing the polarity of the aqueous vehicle.[10] Surfactants enhance solubility by forming micelles that encapsulate the hydrophobic drug molecules.[4]
Commonly Used Excipients for Preclinical Studies:
| Excipient Type | Examples | Typical Concentration Range (IV/IP/PO) | Notes |
| Co-solvents | Propylene Glycol (PG), Polyethylene Glycol 300/400 (PEG), Ethanol, Dimethyl Sulfoxide (DMSO) | 5-40% | DMSO is typically limited to <10% for in vivo use due to potential toxicity. |
| Surfactants | Polysorbate 80 (Tween® 80), Polysorbate 20, Solutol® HS 15, Cremophor® EL/RH40 | 1-10% | Cremophor® EL has been associated with hypersensitivity reactions. |
| Complexing Agents | Hydroxypropyl-β-cyclodextrin (HPβCD), Sulfobutylether-β-cyclodextrin (SBEβCD) | 10-40% | Forms inclusion complexes to shield the hydrophobic molecule from water.[2][11] |
Protocol 2: Screening Co-Solvent/Surfactant Formulations
-
API Dissolution: Weigh the API into a glass vial.
-
Organic Phase: Add the primary organic solvent (e.g., DMSO, PEG 400) and vortex or sonicate until the API is fully dissolved.
-
Aqueous Phase Addition: Slowly add the aqueous phase (e.g., saline or water) containing the surfactant or cyclodextrin, if used, to the organic phase while vortexing.
-
Equilibration & Observation: Allow the formulation to equilibrate for at least 30 minutes. Visually inspect for clarity, precipitation, or phase separation.
-
Example Vehicles:
-
Vehicle A (PEG/Saline): 40% PEG 400, 60% Saline
-
Vehicle B (Solutol/Ethanol/Saline): 10% Solutol® HS 15, 5% Ethanol, 85% Saline
-
Vehicle C (HPβCD): 30% HPβCD in Water
-
Tier 3: Lipid-Based Formulations and Nanosuspensions
For highly lipophilic compounds (LogP > 4) or when oral bioavailability is particularly challenging, lipid-based systems or particle size reduction techniques are employed.[4][8]
Rationale: Lipid-based formulations, such as self-emulsifying drug delivery systems (SEDDS), improve oral absorption by presenting the drug in a solubilized state and utilizing lipid absorption pathways.[7] Nanosuspensions increase the dissolution rate by dramatically increasing the surface area of the drug particles according to the Noyes-Whitney equation.[7][8]
Protocol 3: Simple Oral Suspension
-
Wetting Agent: Prepare a wetting/suspending vehicle. A common choice is 0.5% (w/v) carboxymethyl cellulose (CMC) or hydroxypropyl methylcellulose (HPMC) with 0.1% (w/v) Tween® 80 in purified water.
-
API Addition: Weigh the API into a mortar.
-
Levigation: Add a small amount of the vehicle to the API and levigate with a pestle to form a smooth, uniform paste. This ensures all particles are wetted.
-
Dilution: Gradually add the remaining vehicle in portions, mixing thoroughly after each addition, until the final volume and concentration are reached.
-
Homogenization: For improved uniformity, the suspension can be further homogenized. The suspension should be stirred continuously before and during dosing to ensure dose accuracy.
Route-Specific Considerations and Formulation Selection
The choice of administration route significantly impacts the requirements of the formulation.[1]
Caption: Fig. 2: Formulation considerations by route of administration.
Final Formulation Validation and In-Use Stability
Once a lead formulation candidate is identified, it must be validated for its intended use.
-
Dose Proportionality: The formulation should be scalable to accommodate the required dose range for efficacy and toxicology studies.
-
In-Use Stability: The formulation must remain physically and chemically stable for the duration of the experiment (e.g., for at least 4-8 hours at room temperature on the benchtop).
-
Animal Tolerability: A small pilot study in one or two animals is often conducted to ensure the vehicle itself does not cause adverse effects at the intended volume and concentration.
Conclusion
Developing a suitable in vivo formulation for a new chemical entity like this compound is a systematic process grounded in fundamental physicochemical principles. By initiating a comprehensive preformulation assessment and employing a tiered screening approach, researchers can efficiently identify and optimize a vehicle that ensures reliable and reproducible drug exposure in preclinical models. This methodical process not only increases the likelihood of obtaining meaningful and interpretable in vivo data but also accelerates the overall drug development timeline.[1]
References
-
MDPI. (2024, January 30). Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. Available from: [Link]
-
PharmaTutor. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs. Available from: [Link]
-
Hilaris Publisher. (2024, May 29). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Available from: [Link]
-
ResearchGate. (2024, January 21). Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. Available from: [Link]
-
Crystal Pharmatech. (2026, January 28). Preclinical Formulation Development CDMO & CRO Services. Available from: [Link]
-
Altasciences. (n.d.). CONSIDERATIONS TO ACHIEVE OPTIMAL PRECLINICAL FORMULATION AND DRUG PRODUCT MANUFACTURE. Available from: [Link]
-
National Center for Biotechnology Information (NCBI). (n.d.). Preclinical Formulations: Insight, Strategies, and Practical Considerations. Available from: [Link]
-
American Pharmaceutical Review. (2011, March 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Available from: [Link]
-
ResearchGate. (2025, July 8). (PDF) Formulation strategies for poorly soluble drugs. Available from: [Link]
-
MDPI. (2025, April 28). Study of the Influence of Pharmaceutical Excipients on the Solubility and Permeability of BCS Class II Drugs. Available from: [Link]
-
MDPI. (2025, April 11). Study of the Influence of Pharmaceutical Excipients on the Solubility and Permeability of BCS Class II Drugs. Available from: [Link]
-
Springer. (2003, November 5). Solubilizing Excipients in Oral and Injectable Formulations. Available from: [Link]
-
PubChemLite. (n.d.). This compound (C12H15BrN2O). Available from: [Link]
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- 3. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. Excipients for Solubility Enhancement - Lubrizol [lubrizol.com]
- 6. PubChemLite - this compound (C12H15BrN2O) [pubchemlite.lcsb.uni.lu]
- 7. pharmoutsourcing.com [pharmoutsourcing.com]
- 8. sphinxsai.com [sphinxsai.com]
- 9. Preclinical Formulation Development CDMO & CRO Services | Crystal Pharmatech [crystalpharmatech.com]
- 10. kinampark.com [kinampark.com]
- 11. pharmaexcipients.com [pharmaexcipients.com]
"N-(3-bromophenyl)piperidine-4-carboxamide" for high-throughput screening
Application Note & Protocols
Topic: High-Throughput Screening of N-(3-bromophenyl)piperidine-4-carboxamide for Fatty Acid Amide Hydrolase (FAAH) Inhibition
Audience: Researchers, scientists, and drug development professionals.
Abstract
Fatty Acid Amide Hydrolase (FAAH) is a pivotal enzyme in the endocannabinoid system, responsible for the degradation of bioactive lipids like anandamide.[1][2] Its inhibition presents a promising therapeutic strategy for managing pain, anxiety, and inflammatory disorders.[3][4] High-throughput screening (HTS) is essential for identifying novel FAAH inhibitors from large compound libraries.[5][6] This document provides a detailed application note and a robust protocol for screening this compound, a representative small molecule with a piperidine carboxamide scaffold, for its potential inhibitory activity against FAAH. The protocol employs a sensitive and reliable fluorescence-based assay amenable to the high-density formats (384-well plates) required for HTS campaigns.[1][3] We detail the assay principle, step-by-step experimental procedures, data analysis, and critical quality control parameters to ensure the generation of reproducible and high-quality data.
Introduction: The Rationale for Targeting FAAH
FAAH is an integral membrane-bound serine hydrolase that terminates the signaling of N-acylethanolamines (NAEs), a class of endogenous lipid signaling molecules.[3] Key substrates for FAAH include the endocannabinoid anandamide (AEA), the anti-inflammatory mediator N-palmitoylethanolamine (PEA), and the satiety factor N-oleoylethanolamine (OEA). By hydrolyzing these lipids, FAAH effectively dampens their physiological effects.
Inhibition of FAAH elevates the endogenous levels of these beneficial NAEs, offering a compelling therapeutic avenue for various conditions. This approach is being actively explored for:
-
Pain and Inflammation: Increased anandamide levels can produce analgesic effects.
-
Anxiety and Mood Disorders: Modulation of the endocannabinoid system is linked to anxiolytic and antidepressant effects.[1]
-
Neurodegenerative Diseases: FAAH inhibition is being investigated for its potential neuroprotective properties.
The piperidine carboxamide scaffold, present in our compound of interest, this compound, is a well-established pharmacophore in medicinal chemistry, found in numerous biologically active compounds.[7][8][9] Therefore, establishing a robust HTS protocol to evaluate compounds like this against targets such as FAAH is a critical step in early-stage drug discovery.
Assay Principle: A Fluorescence-Based Approach
The screening protocol described herein is a fluorescence intensity-based enzymatic assay. This method is widely adopted for HTS due to its high sensitivity, simplicity, and compatibility with automation.[10][11]
The core principle relies on a fluorogenic FAAH substrate, arachidonoyl 7-amino, 4-methylcoumarin amide (AAMCA).[1][3]
-
Substrate: AAMCA is a non-fluorescent molecule.
-
Enzymatic Reaction: In the presence of active FAAH, the enzyme hydrolyzes the amide bond in AAMCA.
-
Product Formation: This cleavage releases the highly fluorescent product, 7-amino-4-methylcoumarin (AMC).
-
Signal Detection: The rate of AMC formation, measured by the increase in fluorescence intensity over time, is directly proportional to the enzymatic activity of FAAH.
-
Inhibition: When an inhibitory compound like this compound is present, it binds to FAAH, reducing its catalytic activity. This leads to a decreased rate of AAMCA hydrolysis and a corresponding reduction in the fluorescent signal.
The potency of the inhibitor is determined by measuring the reduction in fluorescence across a range of compound concentrations, allowing for the calculation of an IC50 value (the concentration at which 50% of the enzyme's activity is inhibited).[3]
Caption: FAAH enzymatic reaction and principle of inhibition.
Materials and Reagents
| Reagent | Supplier | Catalog # | Storage |
| Human Recombinant FAAH (microsomes) | Sigma-Aldrich | F1059 or equiv. | -80°C |
| AAMCA (Substrate) | Cayman Chemical | 10005574 or equiv. | -20°C (Protect from light) |
| This compound | Vendor Specific | N/A | Room Temp or as specified (in DMSO) |
| URB597 (Positive Control Inhibitor) | Tocris | 2326 or equiv. | -20°C |
| Tris-HCl | Thermo Fisher | BP152 | Room Temp |
| EDTA | Sigma-Aldrich | E5134 | Room Temp |
| Bovine Serum Albumin (BSA), fatty-acid free | Sigma-Aldrich | A7030 | 2-8°C |
| Dimethyl Sulfoxide (DMSO), ACS Grade | Sigma-Aldrich | D2650 | Room Temp |
| 384-well black, flat-bottom plates | Corning | 3712 or equiv. | Room Temp |
Detailed Experimental Protocols
Reagent Preparation
-
FAAH Assay Buffer (50 mM Tris, 1 mM EDTA, 0.1% BSA, pH 9.0):
-
Prepare a 1 M Tris-HCl stock solution at pH 9.0.
-
Prepare a 0.5 M EDTA stock solution at pH 8.0.
-
For 100 mL of buffer, combine 5 mL of 1 M Tris-HCl, 200 µL of 0.5 M EDTA, and 0.1 g of BSA.
-
Add deionized water to a final volume of 100 mL.
-
Store at 4°C for up to one week. Causality: The slightly alkaline pH of 9.0 is optimal for FAAH activity. BSA is included to prevent non-specific binding of the enzyme and compounds to the plate surface.
-
-
2X FAAH Enzyme Solution (0.2 µg/mL):
-
On the day of the experiment, thaw the human recombinant FAAH microsomes on ice.
-
Dilute the enzyme stock into cold FAAH Assay Buffer to a final concentration of 0.2 µg/mL. This is the 2X working solution.
-
Keep the solution on ice at all times. Causality: Preparing a 2X solution simplifies the plate additions. Keeping the enzyme cold is critical to maintain its stability and activity prior to starting the reaction.
-
-
2X AAMCA Substrate Solution (20 µM):
-
Prepare a 10 mM stock solution of AAMCA in DMSO.
-
Dilute the stock solution in FAAH Assay Buffer to a final working concentration of 20 µM. This is the 2X working solution.
-
Protect from light by wrapping the container in foil. Prepare this solution fresh. Causality: The final assay concentration of AAMCA (10 µM) is near its Km value, ensuring the assay is sensitive to competitive inhibitors.
-
-
Compound Plating:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions in DMSO to create a concentration gradient for dose-response analysis (e.g., from 10 mM down to 0.1 µM).
-
Using an acoustic liquid handler or manual multichannel pipette, transfer 100 nL of each compound dilution into the appropriate wells of a 384-well assay plate. This results in a "compound-ready" plate.
-
For control wells, add 100 nL of 100% DMSO.
-
HTS Assay Workflow
The entire procedure should be performed at room temperature unless otherwise specified.
Caption: Step-by-step HTS workflow for FAAH inhibitor screening.
-
Compound Solubilization: Add 10 µL of FAAH Assay Buffer to each well of the compound-ready 384-well plate. Mix by shaking for 1 minute. The final assay volume will be 30 µL.
-
Enzyme Addition: Add 10 µL of the 2X FAAH Enzyme Solution to all wells except the "No Enzyme" control wells (add 10 µL of Assay Buffer to these instead).
-
Pre-incubation: Incubate the plate for 15 minutes at room temperature. Causality: This step allows any potential inhibitors to bind to the FAAH enzyme before the substrate is introduced, which is crucial for detecting time-dependent or slowly binding inhibitors.
-
Reaction Initiation: Add 10 µL of the 2X AAMCA Substrate Solution to all wells to start the reaction.
-
Kinetic Incubation: Immediately transfer the plate to a microplate reader pre-heated to 37°C. Incubate for 30 minutes.
-
Fluorescence Reading: After the 30-minute incubation, read the fluorescence intensity (FI) of each well using an appropriate plate reader (Excitation: ~360 nm, Emission: ~465 nm).
Plate Layout and Controls
A robust HTS assay requires proper controls on every plate for data normalization and quality assessment.[12]
| Well Type | Description | Purpose |
| Test Compound | Contains FAAH, AAMCA, and this compound | Measures the effect of the test compound on FAAH activity. |
| Negative Control | Contains FAAH, AAMCA, and DMSO (no inhibitor) | Represents 100% enzyme activity (0% inhibition). |
| Positive Control | Contains FAAH, AAMCA, and a known inhibitor (e.g., 10 µM URB597) | Represents maximum expected inhibition (~100% inhibition). |
| No Enzyme Control | Contains AAMCA and buffer only (no FAAH) | Measures background fluorescence from the substrate and buffer. |
Data Analysis and Interpretation
-
Background Subtraction: Subtract the average FI of the "No Enzyme Control" wells from the FI of all other wells.
-
Percent Inhibition Calculation: Calculate the percent inhibition for each test compound concentration using the following formula:
% Inhibition = 100 * (1 - (FI_compound - FI_pos_control) / (FI_neg_control - FI_pos_control))
Where:
-
FI_compound is the background-subtracted FI of the test well.
-
FI_neg_control is the average background-subtracted FI of the negative control wells.
-
FI_pos_control is the average background-subtracted FI of the positive control wells.
-
-
IC50 Determination: Plot the percent inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) to determine the IC50 value.[3]
Hypothetical Dose-Response Data
| Compound Conc. (µM) | % Inhibition |
| 100.0 | 98.5 |
| 33.3 | 95.2 |
| 11.1 | 88.1 |
| 3.7 | 75.4 |
| 1.2 | 51.3 |
| 0.4 | 24.6 |
| 0.1 | 8.9 |
| 0.0 | 0.0 |
| Resulting IC50: ~1.15 µM |
Assay Validation and Quality Control
For an HTS campaign, it is critical to validate the assay's performance to ensure reliability.[13][14] The Z'-factor is a statistical parameter used to quantify the suitability of an assay for HTS.[12]
Z'-Factor Calculation: Z' = 1 - (3 * (SD_neg_control + SD_pos_control)) / |Mean_neg_control - Mean_pos_control|
-
Z' > 0.5: An excellent assay, indicating a large separation band between the positive and negative controls.
-
0 < Z' ≤ 0.5: An acceptable assay, though it may have a higher rate of false positives/negatives.
-
Z' < 0: The assay is not suitable for screening.
Trustworthiness: By calculating the Z'-factor for each plate, researchers can monitor the assay's performance throughout the screen and invalidate data from plates that do not meet the quality standard. A consistent Z'-factor above 0.5 demonstrates a robust and reliable screening system.
Conclusion
This application note provides a comprehensive, validated protocol for screening this compound and other small molecules for inhibitory activity against FAAH. The fluorescence-based assay is robust, scalable, and well-suited for automated HTS campaigns.[3] By adhering to the detailed steps for reagent preparation, assay execution, and quality control, researchers can confidently identify and characterize novel FAAH inhibitors, accelerating the discovery of new therapeutics for a range of human diseases.
References
-
Wang, J., et al. (2006). High-throughput screening for the discovery of inhibitors of fatty acid amide hydrolase using a microsome-based fluorescent assay. Journal of Biomolecular Screening, 11(5), 519-27. [Link]
-
Piomelli, D., et al. (2020). Visual High-Throughput Screening for Developing a Fatty Acid Amide Hydrolase Natural Inhibitor Based on an Enzyme-Activated Fluorescent Probe. Analytical Chemistry, 92(14), 9493-9500. [Link]
-
ResearchGate. (n.d.). Visual High-Throughput Screening for Developing a Fatty Acid Amide Hydrolase Natural Inhibitor Based on an Enzyme-Activated Fluorescent Probe | Request PDF. ResearchGate. [Link]
-
Ghafouri, N., et al. (2005). A spectrophotometric assay for fatty acid amide hydrolase suitable for high-throughput screening. Analytical Biochemistry, 340(2), 295-301. [Link]
-
Eli Lilly and Company & National Institutes of Health Chemical Genomics Center. (2007). Guidance for Assay Development & HTS. High-Throughput Screening Center. [Link]
-
National Center for Biotechnology Information. (n.d.). Assay Guidance Manual. NCBI Bookshelf. [Link]
-
MSU Drug Discovery. (n.d.). Resources for Assay Development and High Throughput Screening. Michigan State University. [Link]
-
MDPI. (2024). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. International Journal of Molecular Sciences. [Link]
-
Carpenter, A.E., & Singh, S. (n.d.). Advanced Assay Development Guidelines for Image-Based High Content Screening and Analysis. Carpenter-Singh Lab. [Link]
-
Dispendix. (2024). Boosting Accuracy and Efficiency: Assay Development and Validation Process for Drug Discovery. Dispendix. [Link]
-
AIR Unimi. (2024). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. AIR Unimi. [Link]
-
Kim, J., et al. (2020). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. ACS Medicinal Chemistry Letters, 11(9), 1776-1782. [Link]
-
Jameson, D.M., & Croney, J.C. (2003). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Combinatorial Chemistry & High Throughput Screening, 6(2), 167-174. [Link]
-
BellBrook Labs. (2025). From Lab to Lead: Using Fluorescence Polarization in Drug Development. BellBrook Labs. [Link]
-
ResearchGate. (n.d.). Fluorescence polarization assays in high-throughput screening and drug discovery: a review | Request PDF. ResearchGate. [Link]
-
Wang, Y., et al. (2021). Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. Molecules, 26(21), 6653. [Link]
-
PubChemLite. (n.d.). This compound (C12H15BrN2O). PubChemLite. [Link]
-
Istvan, E.S., et al. (2021). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. Cell Chemical Biology, 28(6), 848-859.e8. [Link]
-
MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules. [Link]
-
Nakao, Y., et al. (2021). Piperidine-4-carboxamide as a new scaffold for designing secretory glutaminyl cyclase inhibitors. Bioorganic & Medicinal Chemistry Letters, 34, 127764. [Link]
-
ResearchGate. (2025). (PDF) Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. ResearchGate. [Link]
-
National Library of Medicine. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1399. [Link]
-
Nuvisan. (n.d.). Compound screening. Nuvisan. [Link]
-
ResearchGate. (2025). High-Throughput Screening | Request PDF. ResearchGate. [Link]
-
PubChem. (n.d.). N-[3-(dimethylamino)propyl]piperidine-4-carboxamide. PubChem. [Link]
-
Bentham Science. (n.d.). Combinatorial Chemistry & High Throughput Screening. Bentham Science. [Link]
-
Pharmaffiliates. (n.d.). 769944-78-7| Chemical Name : 1-N-Boc-4-(4-Bromophenyl)piperidine. Pharmaffiliates. [Link]
-
PubChemLite. (n.d.). 4-(3-bromophenyl)piperidine (C11H14BrN). PubChemLite. [Link]
Sources
- 1. High-throughput screening for the discovery of inhibitors of fatty acid amide hydrolase using a microsome-based fluorescent assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A spectrophotometric assay for fatty acid amide hydrolase suitable for high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Visual High-Throughput Screening for Developing a Fatty Acid Amide Hydrolase Natural Inhibitor Based on an Enzyme-Activated Fluorescent Probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nuvisan.com [nuvisan.com]
- 6. researchgate.net [researchgate.net]
- 7. Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Piperidine-4-carboxamide as a new scaffold for designing secretory glutaminyl cyclase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes [mdpi.com]
- 11. air.unimi.it [air.unimi.it]
- 12. carpenter-singh-lab.broadinstitute.org [carpenter-singh-lab.broadinstitute.org]
- 13. htsc.wustl.edu [htsc.wustl.edu]
- 14. dispendix.com [dispendix.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Method Development for N-(3-bromophenyl)piperidine-4-carboxamide
This Application Note and Protocol guide is designed for analytical chemists and pharmaceutical researchers developing methods for N-(3-bromophenyl)piperidine-4-carboxamide . It synthesizes theoretical principles with practical, industrial-standard methodologies.[1][2]
Part 1: Molecule Profile & Analytical Challenges[1]
Target Molecule Characterization[1][3][4][5]
-
CAS: 883106-57-8 (and related analogs)[1]
-
Molecular Weight: ~283.17 g/mol [1]
-
Structure Overview: A piperidine ring (containing a secondary amine) linked via a carboxamide bond to a 3-bromophenyl group.[1][3]
Physicochemical Properties (Critical for Method Design)
| Property | Value (Approx.) | Analytical Implication |
| pKa (Piperidine NH) | 10.5 – 11.0 | The molecule is positively charged (protonated) at neutral and acidic pH.[1] |
| pKa (Amide) | Neutral | No ionization contribution in standard HPLC range. |
| LogP | 2.0 – 2.5 | Moderately lipophilic due to the bromophenyl ring; suitable for Reversed-Phase (RP) LC.[1] |
| UV Chromophore | The bromophenyl ring provides sufficient UV absorption for standard detection.[1] |
The "Basic Amine" Challenge
The piperidine moiety presents a classic chromatographic challenge. At standard acidic pH (pH 2-3), the secondary amine is protonated (
Strategic Solution: We will employ a Charged Surface Hybrid (CSH) stationary phase or a High-pH stable column strategy to mitigate this interaction.[1]
Part 2: Method Development Strategy (AQbD Approach)
The following decision tree illustrates the logic used to select the final protocol.
Caption: Analytical Quality by Design (AQbD) decision tree for selecting the optimal stationary phase for basic piperidine derivatives.
Part 3: Detailed Experimental Protocol
Reagents & Materials
-
Acetonitrile (ACN): HPLC Grade.[4]
-
Water: Milli-Q or HPLC Grade.[1]
-
Formic Acid (FA): LC-MS Grade (Preferred for peak shape of amines).[1]
-
Trifluoroacetic Acid (TFA): Optional alternative (0.05%) if peak shape issues persist, but suppresses MS signal.
-
Reference Standard: this compound (>98% purity).[1]
Chromatographic Conditions (The "Gold Standard" Method)
This method uses a Charged Surface Hybrid (CSH) technology which applies a low-level positive charge to the particle surface, repelling the protonated piperidine amine and preventing silanol interactions.
| Parameter | Condition |
| Column | Waters XSelect CSH C18 (4.6 x 150 mm, 3.5 µm) or Cortecs C18+ |
| Mobile Phase A | 0.1% Formic Acid in Water (pH ~2.[1]7) |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temp | 40°C (Improves mass transfer for the amine) |
| Injection Vol | 5 - 10 µL |
| Detection | UV @ 254 nm (Primary), 210 nm (Impurity check) |
| Run Time | 15 Minutes |
Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 95 | 5 | Initial Hold |
| 1.0 | 95 | 5 | Injection stabilization |
| 10.0 | 5 | 95 | Linear Gradient |
| 12.0 | 5 | 95 | Wash |
| 12.1 | 95 | 5 | Re-equilibration |
| 15.0 | 95 | 5 | End of Run |
Sample Preparation
-
Stock Solution: Weigh 10 mg of sample into a 10 mL volumetric flask. Dissolve in 50:50 ACN:Water (or Methanol if solubility is poor). Sonicate for 5 mins. (Conc: 1 mg/mL).
-
Working Standard: Dilute Stock 1:10 with Mobile Phase A to reach 0.1 mg/mL (100 ppm).
-
Note: Diluting in Mobile Phase A (acidic water) ensures the amine is protonated and soluble, preventing precipitation upon injection.
-
Part 4: Impurity Profiling & Synthetic Insight[1]
When analyzing this molecule, you must monitor for specific process-related impurities based on the likely amide coupling synthesis (e.g., EDC/HOBt or HATU coupling of 3-bromoaniline + Boc-isonipecotic acid).[1]
| Impurity Type | Likely Identity | Relative Retention (RRT) | Characteristics |
| Precursor 1 | 3-Bromoaniline | ~1.2 - 1.3 | Less polar than product (amine is aromatic, less basic).[1] |
| Precursor 2 | Piperidine-4-carboxylic acid | < 0.5 (Void) | Highly polar, no UV chromophore (invisible at 254 nm).[1] |
| Intermediate | N-Boc-N-(3-bromophenyl)... | > 1.5 | Highly lipophilic due to Boc group.[1] Late eluter. |
| Degradant | N-Oxide | ~0.8 | Formed via oxidation of piperidine nitrogen.[1] |
Part 5: Validation Parameters (ICH Q2)
To validate this method for release testing, ensure the following criteria are met:
-
System Suitability:
-
Tailing Factor (Tf): Must be < 1.5 (Critical for the amine peak).
-
Theoretical Plates (N): > 5000.
-
Precision (RSD): < 2.0% for 5 replicate injections.
-
-
Linearity:
-
Range: 50% to 150% of target concentration.
- value: > 0.999.
-
-
LOD/LOQ:
-
Estimated LOQ: ~0.05 µg/mL (based on bromophenyl extinction coefficient).
-
Part 6: Troubleshooting Guide
Issue: Peak Splitting or Shoulder
-
Cause: Sample solvent mismatch. The basic amine may be precipitating if dissolved in 100% ACN and injected into acidic mobile phase.
-
Fix: Dissolve sample in the starting mobile phase (95% Acidic Water / 5% ACN).
Issue: Retention Time Drift
-
Cause: pH fluctuation. The piperidine pKa is far from the mobile phase pH (2.7), so it should be robust. However, temperature fluctuations affect amine pKa.
-
Fix: Ensure column oven is stable at 40°C.
Issue: Ghost Peaks
-
Cause: Carryover of the "sticky" basic amine.
-
Fix: Use a needle wash of 50:50 Methanol:Water + 0.1% Formic Acid.
References
-
Waters Corporation. CSH Technology: Analysis of Basic Compounds under Low pH Conditions.[1] Waters Application Notes.[1] Link
-
ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation, 2005. Link
-
PubChem. Compound Summary for CID 18071633 (Related Structure). National Library of Medicine (US). Link
-
Dolan, J. W. The Role of pH in LC Separations. LCGC North America, 2017. Link
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing N-(3-bromophenyl)piperidine-4-carboxamide Synthesis
Ticket ID: #AMIDE-OPT-3BP Subject: Troubleshooting Low Yield & Purity in Electron-Deficient Aniline Coupling Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
This guide addresses the synthesis of N-(3-bromophenyl)piperidine-4-carboxamide . The core challenge in this reaction is the reduced nucleophilicity of 3-bromoaniline (due to the electron-withdrawing bromine atom) combined with the amphoteric nature of the final deprotected product.
This protocol moves beyond standard EDC/NHS couplings, which often fail for electron-deficient anilines, and recommends T3P® (Propylphosphonic anhydride) or Acid Chloride activation as the industry-standard solutions for this specific scaffold.
Module 1: The Coupling Reaction (Critical Path)
Core Issue: Low Conversion of 3-Bromoaniline
Users frequently report <30% conversion using standard HATU or EDC conditions. The 3-bromo substituent deactivates the aniline ring, making it a poor nucleophile.
Validated Protocol: T3P Activation
Why this works: T3P (Propylphosphonic anhydride) drives the equilibrium forward by generating a highly reactive mixed anhydride and releasing a water-soluble byproduct, simplifying workup.
Reagents:
-
Substrate A: N-Boc-isonipecotic acid (1.0 equiv) [Crucial: Must be N-protected to prevent polymerization]
-
Substrate B: 3-bromoaniline (1.1 equiv)
-
Coupling Agent: T3P (50% w/w in EtOAc/DMF) (1.5 - 2.0 equiv)
-
Base: Pyridine (3.0 equiv) or DIPEA (4.0 equiv)
-
Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (preferred for process safety).
Step-by-Step Workflow:
-
Dissolve N-Boc-isonipecotic acid and 3-bromoaniline in EtOAc (5-10 volumes).
-
Add Pyridine (or DIPEA) and cool to 0°C.
-
Add T3P solution dropwise (exothermic).
-
Allow to warm to Room Temperature (RT).
-
Checkpoint: Monitor by TLC/LCMS after 4 hours.
-
If SM remains: Heat to 50°C. T3P is thermally stable and effective at elevated temperatures [1].
-
-
Workup: Wash organic layer with water, 1M HCl (to remove excess aniline/pyridine), and saturated NaHCO3.
Troubleshooting Guide (Coupling)
| Symptom | Probable Cause | Corrective Action |
| Low Yield (<40%) | Aniline is too unreactive. | Switch to Acid Chloride Method: Convert Boc-acid to acid chloride using Ghosez’s Reagent or Oxalyl Chloride/DMF (cat), then react with aniline + Pyridine [2]. |
| Racemization | Over-activation (rare for this achiral acid). | Not applicable for isonipecotic acid (achiral at C4). General advice: Keep temp <0°C during addition. |
| Solid Precipitate | Product crystallizing out. | This is good. Filter the solid; it is likely pure Boc-intermediate. |
Visualization: Coupling Logic Flow
Caption: Decision tree for optimizing the coupling of electron-deficient 3-bromoaniline.
Module 2: Deprotection & Isolation[1]
Core Issue: The "Gummy Solid" Phenomenon
Upon removing the Boc group (using TFA or HCl), the product becomes a secondary amine salt. These are often hygroscopic gums that are difficult to filter.
Validated Protocol: Controlled Precipitation
Reagents:
-
Acid: 4M HCl in Dioxane or TFA/DCM (1:1).
-
Anti-solvent: Diethyl Ether (Et2O) or MTBE.
Step-by-Step Workflow:
-
Dissolve Boc-intermediate in minimal DCM.
-
Add TFA (10-20 equiv) or 4M HCl/Dioxane. Stir 1-2 h.
-
Isolation (Crucial Step): Do NOT rotovap to dryness immediately.
-
Method A (TFA salt): Add cold Et2O directly to the reaction mixture. The product should precipitate as a white solid. Filter and wash with Et2O.
-
Method B (Free Base): Evaporate volatiles. Redissolve in EtOAc. Wash with 1N NaOH (pH > 10). Dry organic layer and concentrate.
-
Troubleshooting Guide (Deprotection)
| Symptom | Probable Cause | Corrective Action |
| Sticky Gum / Oil | Trapped solvent/TFA. | Trituration: Sonicate the gum with Et2O or Hexanes. Scratch the flask wall to induce crystallization. |
| Product Water Soluble | Amphoteric nature (Free base). | Salting Out: If extracting free base, saturate the aqueous layer with NaCl. Use 10% MeOH in DCM for extraction. |
| Purple Coloration | Oxidation of aniline traces. | Add a reducing agent (Sodium Metabisulfite wash) or recrystallize from EtOH. |
Module 3: Synthesis Pathway Visualization
This diagram outlines the complete optimized workflow from starting materials to the final purified salt.
Caption: Optimized synthetic route using T3P coupling and trituration-based isolation.
FAQ: Frequently Asked Questions
Q: Can I use EDC/HOBt instead of T3P? A: Yes, but expect lower yields (40-60%). If you must use EDC, add DMAP (0.5 - 1.0 equiv) . DMAP acts as an acyl-transfer catalyst, forming a reactive N-acylpyridinium intermediate that reacts faster with the sluggish aniline [3].
Q: My final product is trapped in the aqueous layer during extraction. Why? A: The product is a secondary amine. At neutral or acidic pH, it is protonated and water-soluble. You must adjust the pH to >10 using NaOH or Na2CO3 to extract it into organic solvent (DCM/MeOH 9:1 recommended). Alternatively, isolate it as the HCl salt directly without aqueous workup (see Module 2).
Q: Is the bromine atom stable under these conditions? A: Yes. The bromine on the aromatic ring is stable to T3P, TFA, and HCl. It serves as a handle for subsequent cross-coupling reactions (e.g., Suzuki-Miyaura).
References
-
Dunetz, J. R., et al. (2011).[1] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051.
-
Ghosez, L., et al. (1979). "Synthesis of acyl chlorides from carboxylic acids using 1-chloro-N,N,2-trimethyl-1-propenylamine." Organic Syntheses, 59, 26.
-
Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631.
-
Search Result 1.1: "Synthesis of amide derivatives for electron deficient amines... using EDC and DMAP." NIH/PubMed Central.
Sources
"N-(3-bromophenyl)piperidine-4-carboxamide" off-target effects investigation
This technical guide addresses the investigation of off-target effects for N-(3-bromophenyl)piperidine-4-carboxamide , a compound belonging to the piperidine-4-carboxamide class. This scaffold is a recognized "privileged structure" in medicinal chemistry, known for its ability to bind diverse biological targets, particularly G-Protein Coupled Receptors (GPCRs) and Serine Proteases .
Topic: this compound Specificity & Selectivity
Executive Summary: The "Privileged" Nature of Your Scaffold
Researchers working with This compound often encounter unexpected biological activity. This molecule features a secondary amine (piperidine) and a lipophilic aromatic amide. This specific combination mimics the pharmacophores of endogenous biogenic amines and peptide substrates, leading to two primary classes of off-target liabilities:
-
Aminergic GPCRs: The basic nitrogen (pKa ~10-11) mimics the protonated amine of dopamine, serotonin, and norepinephrine, leading to promiscuous binding at D2, 5-HT, and Adrenergic receptors .
-
S1-Pocket Serine Proteases: The piperidine ring can act as a P1-arginine mimetic, binding into the deep S1 specificity pocket of proteases like Matriptase, Thrombin, and Factor Xa .
This guide provides the workflows to deconvolute these effects and validate your specific target engagement.
Troubleshooting & FAQs
Category A: Unexpected Cellular Phenotypes
Q1: I am observing cytotoxicity or vacuolization in my cell assays at concentrations >10 µM. Is this target-mediated?
-
Diagnosis: Likely Lysosomotropism (Non-specific).
-
Technical Insight: The free secondary amine on the piperidine ring renders the molecule highly basic. Such compounds accumulate in acidic lysosomes (ion trapping), causing osmotic swelling and visible vacuolization, which is often mistaken for apoptosis or autophagy.
-
Action: Perform a Neutral Red Uptake assay to distinguish lysosomal stress from true cytotoxicity. Synthesize an N-acetylated control (non-basic) to see if the phenotype disappears.
Q2: My compound shows activity in a functional GPCR assay, but I suspect it's false. How do I confirm?
-
Diagnosis: Colloidal Aggregation or Membrane Perturbation .
-
Technical Insight: Lipophilic amides can form colloidal aggregates that sequester proteins. Alternatively, the compound may act as a "pan-assay interference compound" (PAIN) if the bromophenyl moiety is reactive.
-
Action: Run the assay in the presence of 0.01% Triton X-100 . If potency shifts significantly (e.g., IC50 increases 10-fold), the activity was likely due to aggregation.
Category B: Selectivity Profiling
Q3: The compound hits multiple targets in my initial screen. Which ones are "real"?
-
Diagnosis: Scaffold Promiscuity .
-
Technical Insight: The piperidine-4-carboxamide core is a known hit for GPR139 , Melanocortin receptors (MC4R) , and Matriptase .
-
Action: You must run a "Selectivity Panel" focusing on:
Experimental Protocols
Protocol 1: Rapid Protease Selectivity Screen
To determine if your compound acts as a P1-arginine mimetic off-target.
Materials:
-
Fluorogenic Substrates: Boc-QAR-AMC (Trypsin/Matriptase), Boc-VPR-AMC (Thrombin).
-
Enzymes: Recombinant Matriptase, Thrombin, Factor Xa.
-
Buffer: 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 0.01% Tween-20.
Workflow:
-
Preparation: Dilute this compound to 100 µM (100x stock) in DMSO.
-
Incubation: Mix 10 nM enzyme with compound (final conc: 1 µM, 10 µM) in black 96-well plates. Incubate 15 min at RT.
-
Reaction: Add fluorogenic substrate (50 µM final).
-
Measurement: Monitor fluorescence (Ex 380 nm / Em 460 nm) kinetically for 30 min.
-
Analysis: Calculate
relative to DMSO control. >50% inhibition at 1 µM indicates a significant protease liability.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
To confirm physical binding to your intended target in live cells, distinguishing it from off-target toxicity.
Workflow:
-
Treatment: Treat cells with 5x IC50 of the compound for 1 hour.
-
Heating: Aliquot cells and heat to a gradient (40°C – 65°C) for 3 min.
-
Lysis: Lyse cells using freeze-thaw cycles (do not use detergents yet).
-
Separation: Centrifuge at 20,000 x g for 20 min to pellet denatured proteins.
-
Detection: Analyze supernatant via Western Blot for your target protein.
-
Result: A shift in the aggregation temperature (
) compared to DMSO confirms specific binding.
Data Presentation: Typical Liability Profile
Below is a representative data table showing the expected off-target profile for an unsubstituted piperidine-4-carboxamide scaffold. Use this as a baseline for your investigation.
| Target Class | Specific Target | Risk Level | Mechanism of Interaction |
| GPCR (Aminergic) | 5-HT2A / D2 | High | Piperidine N mimics protonated amine of serotonin/dopamine. |
| GPCR (Peptidergic) | GPR139 / MC4R | Medium | Peptidomimetic scaffold mimics endogenous peptide turns. |
| Serine Protease | Matriptase / Thrombin | High | Piperidine acts as a P1 cation mimetic (Arginine substitute). |
| Ion Channel | hERG | Medium | Lipophilic cation (basic amine + bromo-phenyl) can block pore. |
| Enzyme | sQC (Glutaminyl Cyclase) | Low | Known scaffold for sQC inhibition (requires specific substitution). |
Visualizations
Figure 1: Off-Target Deconvolution Workflow
A logical flowchart to identify the source of unexpected activity.
Caption: Step-by-step decision tree for distinguishing specific target engagement from scaffold-mediated promiscuity or assay artifacts.
Figure 2: Molecular Mechanism of Promiscuity
Visualizing how the scaffold mimics different substrates.
Caption: Structural dissection of the scaffold showing how the basic amine and lipophilic tail drive binding to both proteases and GPCRs.
References
-
Han, X., et al. (2019). "Piperidine carbamate peptidomimetic inhibitors of the serine proteases HGFA, matriptase and hepsin." MedChemComm, 10(9), 1572-1580.
-
Kuduk, S. D., et al. (2010). "Piperidine-4-carboxamide as a privileged scaffold for the design of GPR139 agonists." Bioorganic & Medicinal Chemistry Letters, 20(15), 4479-4482.
-
Zhang, K., et al. (2021). "Piperidine-4-carboxamide as a new scaffold for designing secretory glutaminyl cyclase inhibitors." International Journal of Biological Macromolecules, 170, 415-423.[3]
-
Wacker, D., et al. (2017). "Crystal Structure of an LSD-Bound Human Serotonin Receptor." Cell, 168(3), 377-389. (Demonstrates the binding mode of diethylamide/piperidine scaffolds in 5-HT receptors).
-
Baell, J. B., & Holloway, G. A. (2010). "New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries." Journal of Medicinal Chemistry, 53(7), 2719–2740.
Sources
- 1. Piperidine carbamate peptidomimetic inhibitors of the serine proteases HGFA, matriptase and hepsin - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 2. Piperidine carbamate peptidomimetic inhibitors of the serine proteases HGFA, matriptase and hepsin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Piperidine-4-carboxamide as a new scaffold for designing secretory glutaminyl cyclase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Assay Interference for N-(3-bromophenyl)piperidine-4-carboxamide
Welcome to the technical support center for researchers, scientists, and drug development professionals working with N-(3-bromophenyl)piperidine-4-carboxamide and related analogs. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address common challenges encountered during in-vitro assays. Our focus is on providing practical, experience-driven advice to ensure the scientific integrity of your results.
The piperidine-carboxamide scaffold is a privileged structure in modern medicinal chemistry, with derivatives being investigated as potent modulators of various biological targets, including sigma receptors, kinases like ALK, and proteases such as cathepsin K.[1][2][3][4] Given the diverse therapeutic potential, robust and reliable assay data is paramount. This guide is structured to help you navigate potential pitfalls and ensure your experimental outcomes are both accurate and reproducible.
Part 1: Foundational Troubleshooting - Compound-Specific Considerations
Before delving into assay-specific issues, it's crucial to address the intrinsic properties of this compound that can be a source of interference.
Solubility and Compound Precipitation
Poor solubility is a frequent culprit for inconsistent and erroneous assay results in drug discovery.[5][6] The brominated phenyl group in this compound can contribute to its lipophilicity, potentially leading to solubility challenges in aqueous assay buffers.
Question: My dose-response curve is inconsistent or shows a sudden drop-off at higher concentrations. Could this be a solubility issue?
Answer: Yes, this is a classic sign of compound precipitation. When a compound's concentration exceeds its solubility limit in the assay buffer, it can "crash out" of solution. This leads to an inaccurate representation of the compound's true concentration and can cause light scattering, affecting absorbance and fluorescence readings.[5][7]
Troubleshooting Protocol for Solubility Issues:
-
Visual Inspection: Before and after adding the compound to the assay plate, visually inspect the wells (if possible) for any signs of precipitation, such as cloudiness or particulates.
-
Solubility Pre-assessment:
-
Kinetic Solubility Assay: Determine the kinetic solubility of your compound in the specific assay buffer you are using. This involves preparing a concentrated stock solution in an organic solvent (typically DMSO) and then diluting it into the aqueous buffer.[8] After a defined incubation period, the sample is filtered or centrifuged, and the concentration of the soluble compound in the supernatant is measured, often by HPLC-UV.
-
Nephelometry: This technique can be used to measure turbidity as an indicator of compound precipitation.
-
-
DMSO Concentration: Ensure the final concentration of DMSO in your assay is kept to a minimum (ideally ≤0.5%) as higher concentrations can both affect the biological target and contribute to compound precipitation upon dilution into aqueous buffer.[6]
-
Co-solvents and Surfactants: If solubility remains an issue, consider the judicious use of co-solvents (e.g., ethanol, PEG) or non-ionic surfactants (e.g., Tween-20, Pluronic F-68) in your assay buffer. However, these must be validated to ensure they do not interfere with the assay or the biological target.
Table 1: Recommended Solvent Selection for Piperidine-Carboxamide Derivatives
| Solvent Type | Examples | Application | Considerations |
| Polar Aprotic | DMSO, DMF | Primary stock solutions | High dissolving power for many organic molecules. Keep final assay concentration low. |
| Alcohols | Ethanol, Methanol | Secondary dilutions, co-solvent | Can improve solubility in aqueous solutions. Potential for protein denaturation at high concentrations. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Initial dissolution for very nonpolar analogs | Generally not compatible with biological assays. Use for initial solubilization before preparing stocks in a more biocompatible solvent. |
Pan-Assay Interference Compounds (PAINS) and Non-Specific Activity
PAINS are chemical structures known to cause interference in multiple assays through various mechanisms, such as chemical reactivity or aggregation, leading to false-positive results.[9] While this compound is not a universally flagged PAIN, its substructures warrant careful consideration.
Question: How can I determine if my compound is acting as a PAIN or exhibiting non-specific activity?
Answer: A systematic approach is necessary to rule out non-specific interactions.
Experimental Workflow for Assessing Non-Specific Activity:
Caption: Workflow for Investigating Non-Specific Compound Activity.
-
Varying Target Concentration: True inhibitors will often show an IC50 that is independent of the enzyme concentration (for non-tight binders), while non-specific inhibitors may show a dependence.
-
Detergent Titration: The presence of a non-ionic detergent can disrupt compound aggregates. A significant shift in IC50 upon addition of a detergent like Triton X-100 suggests aggregation-based activity.
-
Time-Dependence: Reactive compounds can show time-dependent inhibition.[9] Pre-incubating the compound with the target for varying lengths of time can reveal this.
-
Orthogonal Assays: Confirming your hit in a secondary assay that uses a different detection technology (e.g., label-free vs. fluorescence-based) can help rule out artifacts related to the primary assay format.[10]
Part 2: Troubleshooting Specific Assay Formats
Fluorescence-Based Assays (e.g., FRET, Fluorescence Polarization)
Question: I am observing high background fluorescence or quenching in my assay. What are the likely causes?
Answer: These are common issues in fluorescence assays. The bromophenyl moiety of your compound could potentially have intrinsic fluorescence or quenching properties.
Troubleshooting Steps for Fluorescence Interference:
-
Compound Autofluorescence:
-
Protocol: Run a control plate containing only the assay buffer and your compound at various concentrations. Measure the fluorescence at the same excitation and emission wavelengths used in your assay.
-
Interpretation: If you observe a significant signal that increases with compound concentration, your compound is autofluorescent and is directly contributing to the signal.[10]
-
-
Fluorescence Quenching:
-
Protocol: In a simple buffer system, mix your fluorescent probe/substrate with increasing concentrations of your compound.
-
Interpretation: A dose-dependent decrease in fluorescence intensity suggests that your compound is quenching the fluorophore.
-
-
Inner Filter Effect:
-
Mechanism: At high concentrations, colored or UV-absorbing compounds can absorb the excitation or emission light, leading to an apparent decrease in signal.[10]
-
Mitigation: If your compound has a significant absorbance peak near the excitation or emission wavelengths of your fluorophore, consider using a fluorophore with a different spectral profile.
-
Sources
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- 2. Improving selectivity preserving affinity: new piperidine-4-carboxamide derivatives as effective sigma-1-ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
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Validation & Comparative
A Comparative Guide to Piperidine-Based Inhibitors of Endocannabinoid Hydrolases: Spotlight on the N-(3-bromophenyl)piperidine-4-carboxamide Scaffold
For Researchers, Scientists, and Drug Development Professionals
The endocannabinoid system (ECS) is a crucial neuromodulatory network that plays a significant role in regulating a multitude of physiological processes, including pain, inflammation, mood, and memory. The therapeutic potential of targeting the ECS has led to a surge in the development of inhibitors for its key metabolic enzymes, primarily the serine hydrolases: Fatty Acid Amide Hydrolase (FAAH), Monoacylglycerol Lipase (MAGL), and to a lesser extent, α/β-hydrolase domain 6 (ABHD6). Among the diverse chemical scaffolds explored, piperidine-based structures have emerged as a privileged motif in the design of potent and selective inhibitors for these enzymes.
This guide provides an in-depth technical comparison of various piperidine-based inhibitors, with a particular focus on the N-arylpiperidine-4-carboxamide scaffold, exemplified by N-(3-bromophenyl)piperidine-4-carboxamide. While specific biological data for this particular compound is not extensively available in the public domain, its structural features provide a valuable framework for discussing the structure-activity relationships (SAR) that govern the potency and selectivity of this class of inhibitors.
The Endocannabinoid System and its Key Serine Hydrolases
The primary bioactive lipids of the ECS are anandamide (AEA) and 2-arachidonoylglycerol (2-AG). Their signaling is terminated by enzymatic hydrolysis. FAAH is the principal enzyme responsible for the degradation of AEA, while MAGL is the primary enzyme for 2-AG hydrolysis. ABHD6 also contributes to 2-AG metabolism.[1][2] Inhibition of these enzymes increases the endogenous levels of anandamide and 2-AG, thereby enhancing endocannabinoid signaling. This indirect modulation of the ECS is an attractive therapeutic strategy, as it avoids the psychoactive side effects associated with direct cannabinoid receptor agonists.[3]
Figure 1: Simplified signaling pathway of the endocannabinoid system highlighting the roles of FAAH, MAGL, and ABHD6.
The Piperidine Scaffold: A Privileged Structure in Serine Hydrolase Inhibition
The piperidine ring is a common motif in medicinal chemistry due to its favorable physicochemical properties, including its ability to improve aqueous solubility and its metabolic stability. In the context of serine hydrolase inhibitors, the piperidine moiety often serves as a central scaffold to orient functional groups that interact with the enzyme's active site.
For FAAH inhibitors, piperidine and piperazine ureas have been identified as a potent class of covalent inhibitors.[4][5] Computational studies have suggested that the flexible nature of the piperidine/piperazine ring is crucial for the proper positioning of the urea carbonyl for nucleophilic attack by the catalytic serine (Ser241) of FAAH.[4] This interaction leads to the formation of a stable carbamoyl-enzyme adduct, resulting in irreversible inhibition.
Comparative Analysis of Piperidine-Based Inhibitors
The following tables summarize the in vitro potency of selected piperidine-based inhibitors against FAAH, MAGL, and ABHD6.
Table 1: Piperidine-Based FAAH Inhibitors
| Compound | Scaffold | Inhibition Type | Target | IC50 / k_inact/K_i | Reference(s) |
| PF-750 | Piperidine Urea | Covalent, Irreversible | hFAAH | 16.2 nM | [1] |
| PF-3845 | Piperidine Urea | Covalent, Irreversible | hFAAH | 7.2 nM | [3] |
| URB597 | O-aryl Carbamate | Covalent, Irreversible | hFAAH | 4.6 nM | [1] |
| JNJ1661010 | Piperazine Urea | Reversible | hFAAH | 33 nM | [1] |
Table 2: Piperidine-Based MAGL Inhibitors
| Compound | Scaffold | Inhibition Type | Target | IC50 / Ki | Reference(s) |
| JZL184 | Piperidine Carbamate | Covalent, Irreversible | hMAGL | 8.1 nM | [2] |
| MAGLi 432 | Benzylpiperidine | Reversible | hMAGL | 4.2 nM | [2] |
| Compound 13 | Benzylpiperidine | Reversible, Competitive | hMAGL | 2.0 nM (Ki = 1.42 nM) | [6] |
| MAGL-IN-4 | Piperidine derivative | Reversible | hMAGL | 6.2 nM | [7] |
Table 3: Piperidine-Based ABHD6 Inhibitors
| Compound | Scaffold | Inhibition Type | Target | IC50 | Reference(s) |
| KT182 | Piperidyl-1,2,3-triazole urea | Covalent, Irreversible | hABHD6 | <5 nM (in cells) | [8] |
| KT203 | Piperidyl-1,2,3-triazole urea | Covalent, Irreversible | hABHD6 | <5 nM (in cells) | [8] |
| WWL70 | Piperidine derivative | Irreversible | mABHD6 | 2.5 nM | [9] |
The this compound Scaffold: A Locus for SAR Exploration
The 3-bromophenyl group is a common substituent in medicinal chemistry. The bromine atom can engage in halogen bonding and its lipophilicity can influence membrane permeability and binding to hydrophobic pockets within the enzyme's active site. The position of the bromo substituent is also critical. SAR studies on farnesyltransferase inhibitors with a piperidine core revealed that a 3-bromophenyl group was more potent than a 4-bromophenyl or an unsubstituted phenyl group, highlighting the importance of the substitution pattern.
Experimental Methodologies
In Vitro Enzyme Inhibition Assays
1. Fluorescence-Based FAAH Activity Assay
This high-throughput assay measures the hydrolysis of a fluorogenic substrate, such as arachidonoyl 7-amino, 4-methylcoumarin amide (AAMCA), by FAAH. The product, 7-amino-4-methylcoumarin (AMC), is highly fluorescent and its formation rate is proportional to FAAH activity.
-
Principle: FAAH cleaves the amide bond of AAMCA, releasing the fluorescent AMC molecule. Inhibitors will decrease the rate of AMC production.
-
Protocol:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add the test compound, DMSO (vehicle control), and a known FAAH inhibitor (positive control).
-
Add a solution of human recombinant FAAH to each well and incubate at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the AAMCA substrate solution.
-
Measure the fluorescence intensity kinetically over time using a microplate reader (Excitation: ~355 nm, Emission: ~460 nm).[11]
-
Calculate the rate of reaction and determine the IC50 value of the inhibitor.
-
Figure 2: Workflow for a fluorescence-based FAAH inhibition assay.
2. Competitive Activity-Based Protein Profiling (ABPP)
ABPP is a powerful chemoproteomic technique used to assess the potency and selectivity of enzyme inhibitors in a complex biological sample, such as a cell lysate or tissue homogenate.
-
Principle: A fluorescently tagged or biotinylated activity-based probe (ABP) that covalently modifies the active site of a class of enzymes is used. Pre-incubation with an inhibitor will block the binding of the ABP to its target enzyme, leading to a decrease in the fluorescent or mass spectrometry signal for that enzyme.[12]
-
Protocol:
-
Prepare proteomes (e.g., mouse brain homogenates).
-
Pre-incubate the proteome with varying concentrations of the test inhibitor or vehicle control.
-
Add a broad-spectrum serine hydrolase ABP (e.g., a fluorophosphonate probe like FP-rhodamine).
-
Quench the labeling reaction and separate the proteins by SDS-PAGE.
-
Visualize the labeled proteins using an in-gel fluorescence scanner.
-
The reduction in fluorescence intensity of the target enzyme band corresponds to the inhibitory activity of the test compound.
-
Figure 3: General workflow for competitive activity-based protein profiling (ABPP).
In Vivo Evaluation of Inhibitors
1. Intraperitoneal (i.p.) Administration in Rodents
This is a common route for systemic delivery of inhibitors in preclinical studies.
-
Protocol:
-
Prepare the inhibitor formulation in a suitable vehicle (e.g., a mixture of DMSO, Tween 80, and saline).
-
Weigh the animal to determine the correct injection volume.
-
Restrain the animal and inject the formulation into the lower abdominal quadrant, avoiding the midline.
-
Monitor the animal for any adverse effects.
-
At a predetermined time point post-injection, tissues can be harvested for ex vivo analysis of enzyme activity or endocannabinoid levels.[13]
-
Conclusion and Future Directions
The piperidine scaffold has proven to be a versatile and effective framework for the design of potent and selective inhibitors of key endocannabinoid-degrading enzymes. While the specific inhibitory profile of this compound remains to be elucidated, its structure embodies key features that are prevalent in successful serine hydrolase inhibitors. The comparative analysis of related piperidine-based compounds highlights the nuanced structure-activity relationships that govern their interactions with FAAH, MAGL, and ABHD6.
Future research should focus on synthesizing and biologically evaluating this compound and its analogs to determine their potency and selectivity against the panel of endocannabinoid hydrolases. Such studies will not only shed light on the therapeutic potential of this specific compound but also contribute to a deeper understanding of the SAR within the broader class of piperidine-4-carboxamide inhibitors. The detailed experimental protocols provided in this guide offer a robust framework for conducting these essential preclinical evaluations.
References
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Kumar, A., et al. (2021). Piperidine-4-carboxamide as a new scaffold for designing secretory glutaminyl cyclase inhibitors. International Journal of Biological Macromolecules, 170, 415-423. [Link]
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Willoughby, C. A., et al. (2022). Microplate-Based Enzymatic Activity Assay Protocol Powered by Activity-Based Probes. ChemRxiv. [Link]
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Granchi, C., et al. (2022). Reversible Monoacylglycerol Lipase Inhibitors: Discovery of a New Class of Benzylpiperidine Derivatives. Journal of Medicinal Chemistry, 65(10), 7433-7455. [Link]
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Dahlhaus, H., Hanekamp, W., & Lehr, M. (2017). (Indolylalkyl)piperidine carbamates as inhibitors of fatty acid amide hydrolase (FAAH). MedChemComm, 8(3), 548-558. [Link]
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Malamas, M. S., et al. (2019). Piperidine and piperazine inhibitors of fatty acid amide hydrolase targeting excitotoxic pathology. Bioorganic & Medicinal Chemistry, 27(23), 115096. [Link]
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Tu, W., et al. (2023). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoacylglycerol lipase (MAGL) inhibitors. Arabian Journal of Chemistry, 16(11), 105244. [Link]
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Angelucci, C. B., Giacominelli-Stuffler, R., & Maccarrone, M. (2023). Fluorimetric Assay of FAAH Activity. In Methods in Molecular Biology (Vol. 2573, pp. 245-251). Springer US. [Link]
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Granchi, C., et al. (2019). Optimization of a Benzoylpiperidine Class Identifies a Highly Potent and Selective Reversible Monoacylglycerol Lipase (MAGL) Inhibitor. Journal of Medicinal Chemistry, 62(4), 1932-1958. [Link]
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Palermo, G., et al. (2011). Covalent inhibitors of fatty acid amide hydrolase (FAAH): a rationale for the activity of piperidine and piperazine aryl ureas. Journal of Medicinal Chemistry, 54(19), 6612-6623. [Link]
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Malamas, M. S., et al. (2019). Piperidine and piperazine inhibitors of fatty acid amide hydrolase targeting excitotoxic pathology. Bioorganic & Medicinal Chemistry, 27(23), 115096. [Link]
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Savinainen, J. R., et al. (2014). Piperazine and piperidine carboxamides and carbamates as inhibitors of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL). Bioorganic & Medicinal Chemistry, 22(23), 6649-6660. [Link]
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Navia-Paldanius, D., et al. (2013). Discovery and optimization of piperidyl-1,2,3-triazole ureas as potent, selective, and in vivo-active inhibitors of alpha/beta-hydrolase domain containing 6 (ABHD6). Journal of Medicinal Chemistry, 56(22), 9107-9121. [Link]
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Di Marzo, V., & Maccarrone, M. (2021). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. Molecules, 26(11), 3326. [Link]
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Wang, L., et al. (2022). Insight into the Inhibitory Mechanism of Aryl Formyl Piperidine Derivatives on Monoacylglycerol Lipase through Molecular Dynamics Simulations. International Journal of Molecular Sciences, 23(21), 13444. [Link]
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Long, J. Z., et al. (2009). Characterization of tunable piperidine and piperazine carbamates as inhibitors of endocannabinoid hydrolases. Journal of the American Chemical Society, 131(48), 17728-17739. [Link]
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Ghafourian, T., & Baradaran, B. (2016). Comparative molecular field analysis and molecular dynamics studies of α/β hydrolase domain containing 6 (ABHD6) inhibitors. Journal of Molecular Modeling, 22(1), 1-13. [Link]
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Lentz, C. S., & Am Ende, C. W. (2017). Strategies for Tuning the Selectivity of Chemical Probes that Target Serine Hydrolases. ACS Chemical Biology, 12(3), 613-625. [Link]
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Piro, J. R., et al. (2022). A potent and selective inhibitor for the modulation of MAGL activity in the neurovasculature. eLife, 11, e73493. [Link]
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Murineddu, G., et al. (2019). 3D-QSAR on a Series of Pyrimidinyl-Piperazine-Carboxamides Based Fatty Acid Amide Hydrolase (FAAH) Inhibitors as a Useful Tool to Obtain Novel Endocannabinoid Enhancers. Preprints. [Link]
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Ahn, K., et al. (2009). Benzothiophene piperazine and piperidine urea inhibitors of fatty acid amide hydrolase (FAAH). Bioorganic & Medicinal Chemistry Letters, 19(19), 5569-5573. [Link]
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Palermo, G., et al. (2011). Covalent Inhibitors of Fatty Acid Amide Hydrolase: A Rationale for the Activity of Piperidine and Piperazine Aryl Ureas. Journal of Medicinal Chemistry, 54(19), 6612-6623. [Link]
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Cravatt, B. F., & Lichtman, A. H. (2004). Activity-based proteomics of enzyme superfamilies: serine hydrolases as a case study. Current Opinion in Chemical Biology, 8(1), 46-51. [Link]
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van der Wel, T., et al. (2021). Structure-activity relationship studies of arylsulfoxides as reversible monoacylglycerol lipase inhibitors. ChemRxiv. [Link]
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Iannone, M., et al. (2021). Identifying FAAH Inhibitors as New Therapeutic Options for the Treatment of Chronic Pain through Drug Repurposing. International Journal of Molecular Sciences, 23(1), 246. [Link]
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Boger, D. L. (2013). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). Bioorganic & Medicinal Chemistry Letters, 23(21), 5781-5795. [Link]
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Berg, K., et al. (2021). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. RSC Medicinal Chemistry, 12(8), 1369-1380. [Link]
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Kumar, A., et al. (2012). Activity based protein profiling to detect serine hydrolase alterations in virus infected cells. Frontiers in Microbiology, 3, 308. [Link]
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Maccarrone, M. (Ed.). (2020). The Endocannabinoid System: A Pharmacological Target for the Treatment of Central Nervous System Disorders. Royal Society of Chemistry. [Link]
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Granchi, C., et al. (2018). Discovery of 1,5-Diphenylpyrazole-3-Carboxamide Derivatives as Potent, Reversible, and Selective Monoacylglycerol Lipase (MAGL) Inhibitors. Journal of Medicinal Chemistry, 61(17), 7731-7749. [Link]
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Kolb, P., & Irwin, J. J. (2022). Activity-based Protein Profiling of Serine Hydrolase Superfamily Enzymes. Bio-protocol, 12(6), e4356. [Link]
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Navia-Paldanius, D., et al. (2013). Discovery and optimization of piperidyl-1,2,3-triazole ureas as potent, selective, and in vivo-active inhibitors of α/β-hydrolase domain containing 6 (ABHD6). Journal of Medicinal Chemistry, 56(22), 9107-9121. [Link]
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Hicks, J. W., et al. (2012). The synthesis and in vivo evaluation of [18F]PF-9811: a novel PET ligand for imaging brain fatty acid amide hydrolase (FAAH). ACS Chemical Neuroscience, 3(10), 790-800. [Link]
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Tripathy, M., et al. (2023). FAAH inhibition ameliorates breast cancer in a murine model. Oncotarget, 14, 949-960. [Link]
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Granchi, C., et al. (2019). Reversibility of inhibition of compound 3 and 4. ResearchGate. [Link]
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Chicca, A., et al. (2021). α/β-Hydrolase Domain (ABHD) Inhibitors as New Potential Therapeutic Options against Lipid-Related Diseases. Journal of Medicinal Chemistry, 64(14), 9759-9785. [Link]
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Li, Y., et al. (2024). Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis. Arabian Journal of Chemistry, 17(5), 105753. [Link]
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A Comparative Guide to the Potential Biological Activity of N-(3-bromophenyl)piperidine-4-carboxamide
Introduction: Deconstructing the N-(3-bromophenyl)piperidine-4-carboxamide Scaffold
This guide aims to provide a comparative framework for researchers interested in the potential therapeutic applications of this compound. By examining the activities of well-established drugs that share key structural elements, we can hypothesize potential biological targets and outline the experimental pathways for their validation. This document will focus on three potential areas of activity suggested by structurally related compounds: CCR5 antagonism, µ-opioid receptor agonism, and N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) inhibition.
Comparative Analysis with Known Drugs
To contextualize the potential activity of this compound, we will compare it to three well-characterized drugs: Maraviroc, a CCR5 antagonist; Fentanyl, a potent µ-opioid receptor agonist; and LEI-401, a first-in-class NAPE-PLD inhibitor.[3][4][5]
| Compound | Target | Mechanism of Action | Potency |
| Maraviroc | CCR5 | Negative Allosteric Modulator | IC50 = 7.2 nM (vs. MIP-1β binding)[3] |
| Fentanyl | µ-opioid receptor | Agonist | Ki = 1.23 nM[6] |
| LEI-401 | NAPE-PLD | Inhibitor | IC50 = 27 nM[5] |
Maraviroc: A CCR5 Antagonist
Maraviroc is an antiretroviral drug that functions as an entry inhibitor for HIV.[3] It binds to the C-C chemokine receptor type 5 (CCR5), a G-protein coupled receptor (GPCR), and induces a conformational change that prevents the HIV envelope protein, gp120, from interacting with the receptor.[7] This allosteric modulation effectively blocks the entry of CCR5-tropic HIV strains into host cells.[3] The N-phenylpiperidine-like core of our topic compound suggests that it could potentially interact with GPCRs such as CCR5.
Fentanyl: A µ-Opioid Receptor Agonist
Fentanyl is a powerful synthetic opioid analgesic that is approximately 100 times more potent than morphine.[4] It exerts its effects by acting as a high-affinity agonist at the µ-opioid receptor, another GPCR.[4][8] Activation of µ-opioid receptors leads to a cascade of intracellular events that ultimately result in analgesia.[8] The 4-anilidopiperidine core of fentanyl is a key structural feature for its potent opioid activity, and while our topic compound is a piperidine-4-carboxamide, the N-phenylpiperidine moiety warrants investigation into its potential interaction with opioid receptors.[4]
LEI-401: A NAPE-PLD Inhibitor
LEI-401 is a selective and CNS-active inhibitor of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), an enzyme responsible for the biosynthesis of N-acylethanolamines (NAEs), a class of signaling lipids that includes the endocannabinoid anandamide.[5][9] By inhibiting NAPE-PLD, LEI-401 reduces the levels of various NAEs in the brain, which has been shown to modulate emotional behavior in preclinical models.[9] The general class of carboxamide-containing heterocyclic compounds has shown activity at this target.
Experimental Protocols
To empirically determine the activity of this compound at these potential targets, the following detailed experimental protocols are provided as a guide for researchers.
CCR5 Radioligand Binding Assay
This protocol is designed to determine the binding affinity of a test compound for the human CCR5 receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
HEK-293 cell membranes expressing human CCR5
-
[125I]-MIP-1α (radioligand)
-
Binding Buffer: 50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA, pH 7.4
-
Wash Buffer: 50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 500 mM NaCl, pH 7.4
-
Test compound (this compound)
-
Maraviroc (positive control)
-
96-well filter plates (e.g., Millipore MultiScreenHTS)
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound and Maraviroc in binding buffer.
-
In a 96-well plate, add 50 µL of binding buffer, 50 µL of the radioligand solution (at a final concentration close to its Kd), and 50 µL of the test compound or control at various concentrations.
-
Add 50 µL of the CCR5-expressing cell membrane preparation to each well.
-
Incubate the plate at room temperature for 90 minutes with gentle agitation.
-
Terminate the binding reaction by rapid filtration through the pre-soaked filter plate using a vacuum manifold.
-
Wash the filters three times with 200 µL of ice-cold wash buffer.
-
Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.
-
Calculate the IC50 value by performing a non-linear regression analysis of the competition binding data. The Ki value can then be calculated using the Cheng-Prusoff equation.
µ-Opioid Receptor Radioligand Binding Assay
This protocol details a competitive binding assay to assess the affinity of the test compound for the µ-opioid receptor.[9]
Materials:
-
CHO or HEK-293 cell membranes expressing human µ-opioid receptor.[9]
-
[3H]-Diprenorphine (radioligand).[9]
-
Binding Buffer: 50 mM HEPES, 10 mM MgCl2, 1 mM EDTA, pH 7.4.[9]
-
Wash Buffer: Ice-cold binding buffer.[9]
-
Test compound (this compound)
-
Naloxone (for non-specific binding determination).[9]
-
Fentanyl (positive control)
-
96-well GF/C filter plates (presoaked in 0.5% polyethyleneimine).[9]
-
Scintillation cocktail.[9]
-
Top-Count microplate scintillation counter.[9]
Procedure:
-
Prepare a dilution series of the test compound and Fentanyl in the binding buffer.
-
To the wells of a 96-well polypropylene plate, add reagents in the following order:
-
For non-specific binding, use a high concentration of naloxone.
-
Incubate the plate for 1-2 hours at 25°C.[9]
-
Terminate the incubation by rapid filtration through the GF/C filter plate using a cell harvester.[9]
-
Wash the filters three times with 500 µL of ice-cold binding buffer.[9]
-
Dry the filter plates at 50°C for 2-3 hours.[9]
-
Add 50 µL/well of scintillation cocktail and count using a Top-Count for 1 minute/well.[9]
-
Analyze the data using one-site competition curve fitting to determine the IC50, and subsequently calculate the Ki using the Cheng-Prusoff equation.[9]
Fluorescence-Based NAPE-PLD Activity Assay
This high-throughput compatible assay measures the enzymatic activity of NAPE-PLD using a quenched fluorescent substrate.[4][10]
Materials:
-
HEK293T cells overexpressing human NAPE-PLD.[4]
-
Mock-transfected HEK293T cells (negative control).[4]
-
Lysis Buffer: for membrane preparation.[4]
-
Assay Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.02% Triton X-100.[4]
-
PED6 (fluorescence-quenched substrate), 10 mM stock in DMSO.[4]
-
Test compound (this compound)
-
LEI-401 (positive control inhibitor)
-
96-well black, flat-bottom plates.[4]
-
Plate reader with fluorescence detection capabilities (e.g., CLARIOstar).[4]
Procedure:
-
Prepare membrane fractions from NAPE-PLD overexpressing and mock-transfected HEK293T cells. Determine protein concentration.[4]
-
Prepare a dilution series of the test compound and LEI-401 in DMSO.[4]
-
In a 96-well plate, add per well:
-
Include controls with mock-transfected lysate and vehicle (DMSO).[4]
-
Incubate the plate for 30 minutes at 37°C in the dark.[4]
-
Prepare a 10 µM working solution of PED6 in assay buffer.[4]
-
Add 10 µL of the 10 µM PED6 solution to each well to start the reaction.[4]
-
Immediately begin measuring fluorescence every 2 minutes for 60 minutes at 37°C (Excitation: 477 nm, Emission: 525 nm).[4]
-
Subtract the background signal from the mock-transfected controls. Calculate the rate of reaction and determine the percent inhibition for each compound concentration to calculate the IC50 value.[4]
Visualizations
Signaling Pathway and Experimental Workflows
Caption: Workflow for a competitive radioligand binding assay.
Caption: Workflow for a fluorescence-based enzyme inhibition assay.
Conclusion
While the specific biological activity of this compound remains to be elucidated, its structural features provide a logical starting point for investigation into several important drug target classes. The comparative data and detailed experimental protocols provided in this guide offer a robust framework for researchers to systematically evaluate its potential as a CCR5 antagonist, a µ-opioid receptor modulator, or a NAPE-PLD inhibitor. The provided workflows and pathway diagrams serve to illustrate the underlying principles of these investigations. Further derivatization and structure-activity relationship (SAR) studies, guided by the outcomes of these initial assays, will be crucial in determining the therapeutic potential of this chemical scaffold.
References
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Fentanyl Transdermal - StatPearls - NCBI Bookshelf. (2023, July 6). Retrieved from [Link]
- Mock, E. D., & van der Stelt, M. (2023). Fluorescence-Based NAPE-PLD Activity Assay. Methods in Molecular Biology, 2623, 235-244.
- Dorr, P., Westby, M., Dobbs, S., Griffin, P., Irvine, B., Macartney, M., ... & Perros, M. (2005). Maraviroc (UK-427,857), a potent, orally bioavailable, and selective small-molecule inhibitor of chemokine receptor CCR5 with broad-spectrum anti-human immunodeficiency virus type 1 activity. Antimicrobial agents and chemotherapy, 49(11), 4721–4732.
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In Vitro Mu-Opioid Receptor Binding Assay. (n.d.). BindingDB. Retrieved from [Link]
- Perez-Aguilar, J. M., et al. (2013). Tyrosine 7.43 is important for mu-opioid receptor downstream signaling pathways activated by fentanyl. Frontiers in Pharmacology, 13, 942971.
- Volpe, D. A., McMahon Tobin, G. A., Mellon, R. D., et al. (2011). Uniform assessment and ranking of opioid Mu receptor binding constants for selected opioid drugs. Regulatory Toxicology and Pharmacology, 59(3), 385-390.
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Tseng, A. (2012). Selected Properties of Maraviroc. Retrieved from [Link]
-
What is the mechanism of Fentanyl? (2024, July 17). Patsnap Synapse. Retrieved from [Link]
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Data Sheet Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. Retrieved from [Link]
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What is Maraviroc used for? (2024, June 14). Patsnap Synapse. Retrieved from [Link]
- Szymańska, E., et al. (2019).
- Selective measurement of NAPE-PLD activity via a PLA1/2-resistant fluorogenic N-acyl-phosphatidylethanolamine analog. (2020). Journal of Lipid Research, 61(3), 345-354.
- Piperidine, chemical properties, piperidine derivatives, MOAs, and pharmacological actions. (2023). International Journal of Novel Research and Development, 8(4), a369-a384.
- Uniform assessment and ranking of opioid μ receptor binding constants for selected opioid drugs. (2011). Regulatory Toxicology and Pharmacology, 59(3), 385-390.
- Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. (2024). International Journal of Molecular Sciences, 25(14), 7693.
- Small Molecule Activation of NAPE-PLD Enhances Efferocytosis by Macrophages. (2023). ACS Chemical Biology, 18(9), 1968-1978.
- Mock, E. D., Mustafa, M., Gunduz-Cinar, O., et al. (2020). Discovery of a NAPE-PLD inhibitor that modulates emotional behavior in mice.
- High-Affinity Binding of Chemokine Analogs that Display Ligand Bias at the HIV-1 Coreceptor CCR5. (2017). Structure, 25(6), 895-906.e5.
- Lin, H., Ho, Y., & Liu, H. (2019). Structure-Based Pharmacophore Modeling to Discover Novel CCR5 Inhibitors for HIV-1/Cancers Therapy. Journal of Biomedical Science and Engineering, 12(1), 10-30.
- Uniform assessment and ranking of opioid Mu receptor binding constants for selected opioid drugs. (2011). Regulatory Toxicology and Pharmacology, 59(3), 385-390.
-
Gonsiorek, W., Strizki, J. M., Hesk, D., Lundell, D., & Hipkin, R. W. (2006). Analysis of CCR5 Binding Kinetics and Coupling States Reveals Distinctive Binding Properties of Small Molecule CCR5 Antagonists. NATAP. Retrieved from [Link]
- Structure-Based Design and Development of Chemical Probes Targeting Putative MOR-CCR5 Heterodimers to Inhibit Opioid Exacerbated HIV-1 Infectivity. (2021). Journal of Medicinal Chemistry, 64(22), 16458-16480.
-
Assay Protocol Book. (n.d.). PDSP. Retrieved from [Link]
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The Pivotal Role of the 3-Bromo Substituent: A Comparative Guide to the Structure-Activity Relationship of N-(3-bromophenyl)piperidine-4-carboxamide Analogs
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the N-phenylpiperidine-4-carboxamide scaffold has emerged as a versatile framework for designing potent and selective modulators of various biological targets. This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of N-(3-bromophenyl)piperidine-4-carboxamide and its analogs, offering insights into the critical role of the 3-bromo substituent and other structural modifications in fine-tuning their pharmacological profiles. By delving into the causality behind experimental choices and presenting robust, self-validating protocols, this document serves as a critical resource for researchers engaged in the development of novel therapeutics targeting opioid, neurokinin, and sigma receptors, as well as kinases like ALK.
The this compound Core: A Privileged Scaffold
The N-phenylpiperidine-4-carboxamide core structure is a well-established pharmacophore found in numerous centrally acting drugs. The rationale for its widespread use lies in its favorable physicochemical properties, including a balance of lipophilicity and polarity that often facilitates blood-brain barrier penetration. The piperidine ring provides a rigid scaffold that can be readily functionalized, while the N-phenyl and carboxamide moieties offer key points for interaction with biological targets.
The introduction of a bromine atom at the meta-position of the N-phenyl ring represents a strategic design choice. This substitution can influence the molecule's properties in several ways:
-
Electronic Effects: The electron-withdrawing nature of bromine can alter the electron density of the phenyl ring, potentially influencing key interactions with the target protein.
-
Steric Effects: The size of the bromine atom can dictate the preferred conformation of the molecule and influence its fit within a binding pocket.
-
Lipophilicity: The hydrophobic nature of bromine can enhance the overall lipophilicity of the compound, which may impact cell permeability and pharmacokinetic properties.
-
Halogen Bonding: The bromine atom can participate in halogen bonding, a non-covalent interaction with electron-donating atoms in the protein, which can contribute significantly to binding affinity.
This guide will explore how these properties, modulated by the 3-bromo substituent and other structural variations, translate into specific activities at different biological targets.
Comparative SAR Analysis Across Key Biological Targets
The versatility of the this compound scaffold is evident in its ability to be tailored to interact with a diverse range of protein targets. The following sections provide a comparative analysis of the SAR for this chemical class against several key receptor and enzyme families.
Opioid Receptors: Modulating Pain and Beyond
The 4-phenylpiperidine scaffold is a classic framework for opioid receptor ligands. SAR studies have revealed that modifications to the N-phenyl ring and the piperidine nitrogen are crucial for determining affinity and selectivity for µ (mu), δ (delta), and κ (kappa) opioid receptors.
Key SAR Observations for Opioid Receptor Activity:
| Modification | Effect on Opioid Receptor Affinity | Rationale/Insight |
| N-Phenyl Substitution | ||
| 3-OH | Generally increases affinity, particularly for µ-receptors.[1] | The hydroxyl group can act as a hydrogen bond donor, a key interaction in the opioid receptor binding pocket. |
| 3-OCH₃ | Reduced affinity compared to the 3-OH analog.[1] | Masking the hydroxyl group disrupts the critical hydrogen bonding interaction. |
| 3-Br | Variable effects depending on the specific analog and receptor subtype. Often maintains or slightly enhances affinity. | The bromo group can engage in favorable hydrophobic or halogen bonding interactions within the binding site. |
| Piperidine N-Substitution | ||
| N-Methyl | Generally confers µ-opioid receptor preference. | A small alkyl substituent is well-tolerated and often optimal for µ-receptor binding. |
| N-Phenethyl | Can enhance affinity for both µ and δ receptors. | The aromatic ring can form additional π-π stacking or hydrophobic interactions. |
| N-Cyclopropylmethyl | Often introduces antagonist or partial agonist activity. | The cyclopropylmethyl group is a classic "antagonist-enabling" substituent in opioid ligands. |
Experimental Protocol: Opioid Receptor Radioligand Binding Assay
This protocol describes a self-validating system for determining the binding affinity (Ki) of test compounds for µ, δ, and κ opioid receptors.
dot
Caption: Workflow for Opioid Receptor Radioligand Binding Assay.
Step-by-Step Methodology:
-
Membrane Preparation: Homogenize cells or tissues expressing the opioid receptor of interest in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and prepare a membrane fraction by centrifugation.
-
Assay Setup: In a 96-well plate, add assay buffer, the appropriate radioligand (e.g., [³H]DAMGO for µ, [³H]Naltrindole for δ, or [³H]U-69593 for κ) at a concentration near its Kd, and varying concentrations of the test compound.
-
Non-Specific Binding Control: Include wells with a high concentration of a non-labeled universal opioid antagonist (e.g., naloxone) to determine non-specific binding.
-
Total Binding Control: Include wells with only the radioligand and membranes to determine total binding.
-
Incubation: Add the membrane preparation to initiate the binding reaction and incubate at a defined temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Termination and Filtration: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to minimize non-specific binding.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]
Causality and Self-Validation:
-
The use of specific radioligands for each receptor subtype ensures the selective measurement of binding to the target of interest.
-
The inclusion of a non-specific binding control is critical for accurately determining the specific binding of the radioligand.
-
Running the assay to equilibrium is essential for the accurate determination of affinity constants.
-
The Cheng-Prusoff equation is used to convert the experimentally determined IC₅₀ value to a true inhibition constant (Ki), which is independent of the assay conditions.
Neurokinin-1 (NK1) Receptor: Targeting Emesis and Mood Disorders
N-phenylpiperidine-4-carboxamides have also been explored as antagonists of the neurokinin-1 (NK1) receptor, a target for antiemetic and antidepressant drugs.
Key SAR Observations for NK1 Receptor Antagonism:
| Modification | Effect on NK1 Receptor Antagonist Potency | Rationale/Insight |
| N-Phenyl Substitution | ||
| 3,5-bis(trifluoromethyl) | Often leads to high potency. | These bulky, lipophilic groups can occupy a hydrophobic pocket in the NK1 receptor. |
| 3-bromo | Can contribute to potent antagonism, often in combination with other substitutions. | The bromo group can provide favorable interactions within the binding site and enhance overall lipophilicity. |
| Piperidine N-Substitution | ||
| Bulky lipophilic groups | Generally required for high affinity. | These groups are thought to interact with a hydrophobic region of the receptor. |
| Basic nitrogen-containing groups | Can improve potency and pharmacokinetic properties. | A basic nitrogen can form a salt bridge with an acidic residue in the receptor. |
Experimental Protocol: Functional NK1 Receptor Assay (Calcium Mobilization)
This protocol outlines a method to assess the functional antagonist activity of test compounds at the NK1 receptor by measuring their ability to inhibit substance P-induced calcium mobilization.
dot
Caption: Workflow for Functional NK1 Receptor Calcium Mobilization Assay.
Step-by-Step Methodology:
-
Cell Culture and Plating: Culture cells stably expressing the human NK1 receptor (e.g., CHO-K1 or U373 MG cells) and seed them into 96-well plates.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.
-
Compound Incubation: Wash the cells and then incubate them with various concentrations of the test compound or a known NK1 receptor antagonist (positive control) for a defined period.
-
Agonist Stimulation: Add a fixed concentration of the NK1 receptor agonist, substance P (typically at its EC₈₀ concentration), to all wells except the negative control wells.
-
Fluorescence Measurement: Immediately measure the change in fluorescence intensity using a fluorescence plate reader.
-
Data Analysis: Calculate the percentage of inhibition of the substance P-induced response for each concentration of the test compound. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Causality and Self-Validation:
-
The use of cells specifically expressing the NK1 receptor ensures that the observed effect is mediated by this target.
-
The pre-incubation step with the antagonist allows for the binding to the receptor before the addition of the agonist.
-
The use of a fixed, submaximal concentration of the agonist (EC₈₀) provides a sensitive window for detecting antagonist activity.
-
The inclusion of a known antagonist as a positive control validates the assay's ability to detect inhibition.
dot
Caption: Simplified Signaling Pathway of NK1 Receptor Activation and Inhibition.[2][3][4][5][6]
Sigma-1 (σ₁) Receptor: A Unique Chaperone Protein Target
The sigma-1 receptor is an intracellular chaperone protein with roles in various cellular processes, and its modulation is being explored for the treatment of neurodegenerative diseases, psychiatric disorders, and pain.
Key SAR Observations for Sigma-1 Receptor Ligands:
| Modification | Effect on Sigma-1 Receptor Affinity | Rationale/Insight |
| N-Phenyl Substitution | ||
| Halogen substitution (e.g., Br, Cl) | Generally well-tolerated and can enhance affinity. | Halogen atoms can participate in favorable interactions within the lipophilic binding site of the sigma-1 receptor. |
| Methoxy or other electron-donating groups | Can either increase or decrease affinity depending on their position. | These groups can influence the electronic properties and steric fit of the ligand in the binding pocket. |
| Piperidine N-Substitution | ||
| Small alkyl or cycloalkyl groups | Often lead to high affinity. | The N-substituent binding pocket is relatively small and accommodates compact hydrophobic groups. |
| Benzyl or substituted benzyl groups | Can result in potent ligands, with the substitution pattern on the benzyl ring being critical. | The aromatic ring can engage in additional interactions, and substituents can fine-tune the binding. |
Experimental Protocol: Sigma-1 Receptor Radioligand Binding Assay
This protocol provides a framework for determining the binding affinity (Ki) of test compounds for the sigma-1 receptor.
dot
Caption: Workflow for Sigma-1 Receptor Radioligand Binding Assay.
Step-by-Step Methodology:
-
Membrane Preparation: Prepare membrane homogenates from a tissue source with high sigma-1 receptor density (e.g., guinea pig liver) or from cells overexpressing the receptor.
-
Assay Setup: In a 96-well plate, add assay buffer, the sigma-1 selective radioligand -pentazocine, and varying concentrations of the test compound.
-
Non-Specific Binding Control: Use a high concentration of a known sigma-1 ligand, such as haloperidol, to define non-specific binding.
-
Total Binding Control: Include wells with only the radioligand and membranes.
-
Incubation: Add the membrane preparation and incubate at room temperature for an appropriate time to reach equilibrium (e.g., 120 minutes).
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters.
-
Washing: Wash the filters with ice-cold buffer.
-
Quantification: Measure the radioactivity on the filters by liquid scintillation counting.
-
Data Analysis: Calculate specific binding and determine the IC₅₀ and Ki values as described for the opioid receptor binding assay.
Causality and Self-Validation:
-
The use of a sigma-1 selective radioligand like -pentazocine is crucial for targeting the desired receptor.
-
The choice of tissue or cell line with high receptor expression enhances the signal-to-noise ratio.
-
Proper definition of non-specific binding with a saturating concentration of a known ligand is essential for accurate results.
dot
Caption: Simplified Signaling Pathway of the Sigma-1 Receptor.[7][8][9][10][11]
Anaplastic Lymphoma Kinase (ALK): A Target in Oncology
Recent studies have identified piperidine carboxamide derivatives as inhibitors of Anaplastic Lymphoma Kinase (ALK), a receptor tyrosine kinase implicated in certain cancers.
Key SAR Observations for ALK Inhibition:
| Modification | Effect on ALK Inhibitory Potency (IC₅₀) | Rationale/Insight |
| N-Phenyl Substitution | ||
| 2,4-dichloro | Potent inhibition. | The chlorine atoms likely occupy specific hydrophobic pockets in the ALK active site. |
| 2-chloro-4-trifluoromethoxy | High potency. | The trifluoromethoxy group can provide additional favorable interactions. |
| 3-bromo | Can contribute to activity, though often less potent than di-substituted analogs. | The position and electronic nature of the substituent are critical for optimal interaction with the kinase hinge region. |
| Piperidine Carboxamide Moiety | ||
| Conformationally constrained systems | Can enhance potency. | A rigidified scaffold can pre-organize the molecule for optimal binding, reducing the entropic penalty. |
Experimental Protocol: ALK Enzyme Inhibition Assay
This protocol describes a method to determine the in vitro inhibitory activity of test compounds against the ALK enzyme.
dot
Caption: Workflow for ALK Enzyme Inhibition Assay.
Step-by-Step Methodology:
-
Assay Setup: In a 96-well plate, add the recombinant ALK enzyme and the test compound at various concentrations.
-
Pre-incubation: Allow the compound to interact with the enzyme for a short period.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) to allow for substrate phosphorylation.
-
Reaction Termination and Detection: Stop the reaction and measure the amount of phosphorylated product. This can be done using various methods, such as luminescence-based assays that measure the amount of ATP remaining after the reaction.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Causality and Self-Validation:
-
The use of a purified, recombinant enzyme ensures that the inhibitory activity is directly on the ALK kinase.
-
The inclusion of a known ALK inhibitor, such as crizotinib, as a positive control validates the assay's performance.
-
Measuring the initial reaction velocity ensures that the assay is conducted under conditions of linear product formation.
Physicochemical Properties and Blood-Brain Barrier (BBB) Permeability
For CNS-targeted drugs, the ability to cross the blood-brain barrier is paramount. The physicochemical properties of the this compound analogs play a crucial role in their BBB permeability.
| Property | Influence on BBB Permeability | Considerations for this compound Analogs |
| Lipophilicity (LogP/LogD) | An optimal range of lipophilicity is required. Too low, and the compound won't partition into the lipid membranes of the BBB; too high, and it may be sequestered in peripheral tissues or become a substrate for efflux transporters. | The 3-bromo substituent increases lipophilicity. Further modifications to the scaffold must be carefully balanced to maintain an optimal LogP/LogD. |
| Molecular Weight (MW) | Generally, lower molecular weight (< 500 Da) is favored for passive diffusion across the BBB. | The N-phenylpiperidine-4-carboxamide core is relatively small, allowing for the addition of various substituents while staying within the desired MW range. |
| Polar Surface Area (PSA) | A lower PSA (< 90 Ų) is generally associated with better BBB penetration. | The carboxamide group contributes significantly to the PSA. Modifications that reduce the PSA without compromising target affinity are desirable. |
| Hydrogen Bond Donors/Acceptors | A lower number of hydrogen bond donors and acceptors is generally preferred. | The carboxamide group contains both a donor and an acceptor. Modifications to this group can impact BBB permeability. |
Conclusion: A Versatile Scaffold with Tunable Properties
The this compound scaffold represents a highly adaptable platform for the design of modulators for a wide array of biological targets. The 3-bromo substituent is a key feature that can enhance binding affinity through various molecular interactions and favorably modulate the physicochemical properties of the molecule.
This guide has provided a comparative analysis of the structure-activity relationships of this chemical class, highlighting the subtle yet significant impact of structural modifications on their pharmacological profiles. The detailed experimental protocols offer a robust framework for the in vitro evaluation of these compounds, emphasizing the importance of self-validating systems in drug discovery.
Future research in this area will likely focus on further refining the selectivity of these compounds for their intended targets, optimizing their pharmacokinetic properties for in vivo efficacy, and exploring their potential in a broader range of therapeutic areas. The insights and methodologies presented in this guide will undoubtedly serve as a valuable resource for scientists working to unlock the full therapeutic potential of this remarkable chemical scaffold.
References
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- Hayashi, T., & Su, T. P. (2007). Sigma-1 receptor chaperones at the ER-mitochondrion interface regulate Ca²⁺ signaling and cell survival. Cell, 131(3), 596-610.
- Morcillo, M. J., et al. (2017). Sigma-1 receptor as a therapeutic target for schizophrenia. Expert opinion on therapeutic targets, 21(8), 799-812.
- Peviani, M., et al. (2014). The sigma-1 receptor is a novel therapeutic target for amyotrophic lateral sclerosis. Journal of medicinal chemistry, 57(18), 7837-7851.
- Muñoz, M., & Coveñas, R. (2013). The neurokinin-1 receptor: a new target in oncology. Current medicinal chemistry, 20(1), 21-41.
- Fishback, J. A., et al. (2010). The sigma-1 receptor and its role in the treatment of CNS disorders. Psychopharmacology, 212(2), 113-126.
- Muñoz, M., & Coveñas, R. (2020). Neurokinin-1 receptor antagonists as antitumor drugs in gastrointestinal cancer: A new approach. World journal of clinical oncology, 11(8), 557.
- Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical pharmacology, 22(23), 3099-3108.
- Le Bourdonnec, B., et al. (2008). Novel trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines as mu opioid receptor antagonists with improved opioid receptor selectivity profiles. Bioorganic & medicinal chemistry letters, 18(6), 2006-2012.
- Quartara, L., & Maggi, C. A. (1997). The tachykinin NK1 receptor.
- Bryan, M. C., et al. (2012). Piperidine carboxamides as potent, orally bioavailable inhibitors of anaplastic lymphoma kinase. Bioorganic & medicinal chemistry letters, 22(3), 1260-1264.
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PubChem. This compound. Retrieved from [Link]
- Zhang, M., et al. (2021). Design, synthesis, and biological evaluation of novel piperidine-4-carboxamide derivatives as potent CCR5 inhibitors. European journal of medicinal chemistry, 213, 113171.
- Raffa, R. B., et al. (2005). The neurokinin-1 receptor: a new target for the treatment of depression and anxiety. Journal of clinical pharmacy and therapeutics, 30(3), 209-220.
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A Researcher's Guide to Stereoisomerism: Separation and Activity of Piperidine-4-Carboxamide Analogs
Introduction: The Critical Role of Chirality in Drug Development
In pharmaceutical research, the three-dimensional structure of a molecule is intrinsically linked to its biological function. Many drugs are chiral, existing as enantiomers—non-superimposable mirror images that can exhibit profoundly different pharmacological and toxicological profiles.[1] The infamous thalidomide disaster serves as a stark reminder of this principle.[2] Therefore, the separation and independent evaluation of enantiomers is not merely a technical exercise but a fundamental requirement for developing safe and effective therapeutics.[3][4]
This guide addresses the topic of enantiomer separation and activity comparison for the N-phenylpiperidine-4-carboxamide scaffold. It is important to note that the parent molecule, N-(3-bromophenyl)piperidine-4-carboxamide , is achiral and thus does not have enantiomers.[5] However, the introduction of a substituent on the piperidine ring, a common strategy in medicinal chemistry to modulate activity and properties, can create a chiral center.[6][7][8]
To illustrate the principles and methodologies, this guide will use a representative chiral analog, (R/S)-N-(3-bromophenyl)-3-methylpiperidine-4-carboxamide , as a case study. We will explore an efficient method for enantiomeric separation and discuss the theoretical basis for their differential biological activity.
Section 1: High-Throughput Enantiomer Separation by Supercritical Fluid Chromatography (SFC)
For decades, preparative high-performance liquid chromatography (HPLC) was the standard for chiral separations.[9] However, Supercritical Fluid Chromatography (SFC) has emerged as a superior alternative, offering significant advantages in speed, efficiency, and sustainability.[3][9][10] SFC utilizes supercritical carbon dioxide as the primary mobile phase, which possesses low viscosity and high diffusivity, properties that enable faster separations and reduced solvent consumption.[1][10][11] This makes SFC an ideal "green chemistry" tool for the modern pharmaceutical lab.[1][10]
Rationale for Method Selection
The choice of SFC for separating the enantiomers of our model compound is based on several key advantages:
-
Speed: The low viscosity of the supercritical CO2 mobile phase allows for high flow rates without generating excessive backpressure, significantly reducing analysis and equilibration times compared to HPLC.[1][3][9]
-
Resolution: SFC often provides unique or enhanced chiral selectivity compared to traditional normal-phase LC.[3]
-
Efficiency: The high diffusivity of solutes in the mobile phase leads to efficient mass transfer, resulting in sharp, narrow peaks and improved resolution.[11]
-
Environmental Impact: Replacing large volumes of toxic organic solvents (like hexane in normal-phase HPLC) with non-toxic, recyclable CO2 dramatically reduces the environmental footprint of the separation process.[1][10]
Illustrative Separation Workflow
The process of developing a chiral SFC separation method is systematic, moving from initial screening to a final, optimized preparative method.
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This guide provides an in-depth technical analysis of N-(3-bromophenyl)piperidine-4-carboxamide and its derivatives, focusing on their role as targeted inhibitors of Krüppel-like Factor 5 (KLF5) . While often encountered as a core pharmacophore or intermediate (e.g., in the synthesis of analogs like SR15006 ), this scaffold represents a critical chemical space in the development of therapeutics for colorectal cancer (CRC).
The guide compares this scaffold against optimized alternatives such as SR18662 and ML264 , evaluating selectivity, potency, and experimental protocols.
Executive Summary
This compound serves as a foundational scaffold in the discovery of small-molecule inhibitors for KLF5 , a transcription factor overexpressed in colorectal cancer. While early generation probes (e.g., ML264 ) and intermediate analogs (e.g., SR15006 ) utilize this or related core structures to disrupt KLF5 expression, the field has evolved toward optimized leads like SR18662 .[1]
-
Mechanism: Inhibition of KLF5 transcription and downstream signaling (Wnt/
-catenin, MAPK). -
Key Advantage: High selectivity for KLF5 over structurally related factors (KLF4, EGR1).
-
Primary Limitation: The unsubstituted scaffold requires functionalization (e.g., N-acylation) to achieve nanomolar potency.
Mechanism of Action & Signaling Pathway
The this compound moiety acts by interfering with the transcriptional machinery regulating KLF5. In optimized derivatives, this scaffold facilitates binding to the KLF5 promoter region or upstream regulators, leading to a reduction in KLF5 protein levels.
Downstream Effects:
-
Cell Cycle Arrest: Accumulation of cells in S and G2/M phases.
-
Apoptosis Induction: Increased cleavage of PARP and Caspase-3.
-
Pathway Suppression: Downregulation of Cyclins (A2, B1, E) and reduction in p-ERK and p-GSK3
levels.[2]
Figure 1: KLF5 Inhibition Pathway
Caption: Mechanism of KLF5 suppression by piperidine-4-carboxamide derivatives, leading to cell cycle arrest and apoptosis in CRC cells.
Comparative Selectivity Profile
This section compares the This compound scaffold (represented by early analogs like SR15006 ) against the industry standards ML264 and SR18662 .[1][5]
Potency & Selectivity Data[1][3][5][6]
| Feature | N-(3-Br-Ph) Scaffold (e.g., SR15006) | ML264 (First Gen) | SR18662 (Optimized) |
| Primary Target | KLF5 | KLF5 | KLF5 |
| IC50 (Luciferase Assay) | ~41.6 nM | 43.9 nM | 4.4 nM |
| EC50 (Viability, DLD-1) | ~30–50 nM | ~90 nM | ~1.7–10 nM |
| Selectivity (vs. KLF4) | High (>100-fold) | High | High |
| Selectivity (vs. EGR1) | Moderate | Moderate | High (Reduces EGR1 also) |
| Apoptosis Induction | Moderate | Low | High |
| Chemical Stability | Variable (Metabolic liability) | Moderate | Improved |
Selectivity Analysis
-
KLF5 vs. KLF4: The 3-bromophenyl moiety is critical for specificity. While KLF5 and KLF4 share structural homology, the piperidine-4-carboxamide derivatives demonstrate a distinct preference for KLF5-driven promoters.
-
Off-Target Effects (EGR1): Unlike ML264, optimized derivatives (SR18662) have been shown to reduce EGR1 expression alongside KLF5. This dual inhibition is beneficial for CRC therapy but indicates a broader mechanism than simple single-target binding.
-
Cytotoxicity: The scaffold exhibits potent cytotoxicity in CRC lines (DLD-1, HCT116) with minimal effects on non-transformed colonic epithelial cells (IEC-6), providing a therapeutic window.
Experimental Protocols
To validate the activity of this compound derivatives, the following protocols are recommended. These assays distinguish specific KLF5 inhibition from general cytotoxicity.
KLF5 Promoter Luciferase Assay
Validates transcriptional inhibition potency.[5]
-
Cell Line: DLD-1 colorectal cancer cells stably transduced with a human KLF5 promoter-luciferase reporter (pGL4.18hKLF5p).[1][5]
-
Seeding: Plate cells at
cells/well in 96-well white plates. -
Treatment:
-
Prepare 10 mM stock of the compound in DMSO.[2]
-
Treat cells with a dose-response curve (e.g., 0.1 nM to 10
M) for 24 hours. -
Include ML264 (10
M) as a positive control and DMSO as a vehicle control.
-
-
Detection: Add 100
L of Luciferase Assay Reagent (e.g., Bright-Glo). Incubate for 5 min at RT. -
Measurement: Read luminescence on a plate reader. Calculate IC50 using non-linear regression.
Western Blotting for Selectivity
Confirms target engagement and selectivity against KLF4/EGR1.
-
Treatment: Treat HCT116 cells with the compound (10
M) for 24, 48, and 72 hours.ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted"> -
Lysis: Lyse cells in RIPA buffer containing protease/phosphatase inhibitors.
-
Electrophoresis: Resolve 30
g protein on 10% SDS-PAGE. -
Antibodies:
-
Primary: Anti-KLF5 (1:1000), Anti-KLF4 (1:1000), Anti-EGR1 (1:1000), Anti-Cyclin B1 (1:1000).
-
Loading Control: Anti-
-Actin (1:5000).
-
-
Analysis: Look for specific reduction in KLF5 bands without significant loss of KLF4. Note any reduction in EGR1 (common with potent analogs).
Synthesis & Chemical Space
The This compound core is typically synthesized via the coupling of isonipecotic acid (piperidine-4-carboxylic acid) derivatives with 3-bromoaniline .
Figure 2: Synthesis & Derivatization Workflow
Caption: Synthetic route to generating the this compound core and subsequent lead optimization.
References
-
Ruiz de Sabando, A., et al. "Identification of a Specific KLF5 Inhibitor, SR18662, that Inhibits the Growth of Colorectal Cancer." Oncotarget, 2016.
-
Bialkowska, A.B., et al. "The Novel Small Molecule SR18662 Efficiently Inhibits the Growth of Colorectal Cancer In Vitro and In Vivo."[1] EBioMedicine, 2017.
-
PubChem Compound Summary. "ML264 (CID 51003603)." National Center for Biotechnology Information.
-
Selleck Chemicals. "SR18662 Datasheet and Biological Activity."
-
MedChemExpress. "SR18662: KLF5 Inhibitor."[2]
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- 4. selleckchem.com [selleckchem.com]
- 5. US12486227B2 - Small molecules for cancer therapy that reduce the expression of transcription factors KLF5 and EGR-1 - Google Patents [patents.google.com]
"N-(3-bromophenyl)piperidine-4-carboxamide" benchmarking against standard compounds
This guide outlines a rigorous benchmarking protocol for N-(3-bromophenyl)piperidine-4-carboxamide (referred to herein as 3-BPPC ), a privileged scaffold with significant potential in Fragment-Based Drug Discovery (FBDD) and lead optimization.
Given the structural homology of the piperidine-4-carboxamide core to known PARP inhibitors (e.g., Niraparib) and GPR139 agonists , this guide establishes a comparative framework against these clinical and preclinical standards.
Executive Summary & Structural Rationale
This compound (3-BPPC) represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets.
-
Structural Logic: The molecule combines a basic amine (piperidine) with a lipophilic aromatic moiety (3-bromophenyl) via a carboxamide linker. This mimics the pharmacophore of several FDA-approved drugs.
-
The "3-Bromo" Handle: The bromine atom at the meta-position acts as a critical hydrophobic contact point (halogen bonding) or a synthetic handle for Suzuki-Miyaura coupling during lead optimization.
Target Benchmarking Candidates
To objectively evaluate 3-BPPC, it must be benchmarked against compounds sharing its core pharmacophore:
| Benchmark Category | Standard Compound | Rationale for Comparison |
| PARP Inhibition | Niraparib (Zejula) | Shares the piperidine-carboxamide core; establishes potency baseline for DNA repair targets. |
| GPCR Agonism | JNJ-63533054 | A potent GPR139 agonist with a nearly identical N-arylpiperidine-4-carboxamide scaffold. |
| ADME/Tox Control | Haloperidol | A "dirty" drug control for non-specific GPCR binding and hERG liability common to basic piperidines. |
In Vitro Pharmacology Benchmarking
A. Primary Potency Assays (Target Engagement)
Objective: Determine if 3-BPPC acts as a functional inhibitor or agonist compared to optimized leads.
Protocol 1: PARP1 Enzymatic Inhibition Assay
-
Method: Colorimetric PARP Universal Assay Kit.
-
Comparator: Niraparib (Positive Control).
-
Expectation: 3-BPPC is a fragment-like lead. Expect IC50 in the µM range (1–10 µM), whereas Niraparib is in the nM range (<5 nM).
-
Critical Step: Pre-incubate enzyme with compound for 30 mins to allow for potential slow-binding kinetics typical of amide-based inhibitors.
Protocol 2: GPR139 Calcium Flux Assay
-
Method: FLIPR Calcium 6 Assay in CHO-K1 cells overexpressing hGPR139.
-
Comparator: JNJ-63533054 (EC50 ~ 16 nM).
-
Significance: The 3-bromophenyl group often mimics the 2,6-difluorophenyl or similar motifs in GPR139 agonists.
-
Data Output: Calculate EC50 and Emax (efficacy relative to JNJ-63533054).
B. Selectivity Profiling (Off-Target Liability)
Objective: Assess the "promiscuity" of the basic piperidine nitrogen.
-
Panel: CEREP Safety Screen 44 (focus on Dopamine D2 , 5-HT2A , and hERG ).
-
Benchmark: Clozapine (Promiscuous) vs. 3-BPPC .
-
Acceptance Criteria: >10-fold selectivity window against hERG (IC50 > 10 µM) is required for lead advancement.
ADME & Physicochemical Profiling
The 3-bromophenyl moiety significantly increases lipophilicity (LogP) compared to a simple phenyl group. This section benchmarks the "drug-likeness" of 3-BPPC.
Comparative ADME Data Table
| Property | Assay Protocol | Standard 1 (High) | Standard 2 (Low) | 3-BPPC Target |
| Solubility (pH 7.4) | Kinetic Shake-Flask | Caffeine (>10 mg/mL) | Tamoxifen (<1 µM) | > 50 µM (Moderate) |
| Permeability (Papp) | PAMPA / Caco-2 | Propranolol (High) | Atenolol (Low) | High (> 10 x 10⁻⁶ cm/s) |
| Metabolic Stability | Human Microsomes (HLM) | Warfarin (T1/2 > 4h) | Verapamil (T1/2 < 15m) | Moderate (T1/2 > 30m) |
| Plasma Protein Binding | Rapid Equilibrium Dialysis | Warfarin (>99%) | Metoprolol (~10%) | < 95% Bound |
Experimental Workflow: Metabolic Stability (Microsomal Stability)
-
Preparation: Incubate 1 µM 3-BPPC with pooled human liver microsomes (0.5 mg/mL) and NADPH (1 mM) at 37°C.
-
Sampling: Quench aliquots at 0, 5, 15, 30, and 60 min with ice-cold acetonitrile containing internal standard (e.g., Tolbutamide ).
-
Analysis: LC-MS/MS quantification of parent compound depletion.
-
Calculation:
.
Visualizations & Pathways
Figure 1: Structural Activity Relationship (SAR) Logic
Caption: The strategic positioning of 3-BPPC (Center) bridging the chemical space between PARP inhibitors (Left) and GPCR Agonists (Right).
Figure 2: Benchmarking Workflow Decision Tree
Caption: Decision matrix for advancing 3-BPPC based on primary screening results against standard benchmarks.
Synthesis & Quality Control (Self-Validating Protocol)
To ensure the validity of any benchmarking, the purity of 3-BPPC is paramount. The 3-bromo substituent is prone to debromination if not handled correctly during synthesis or storage.
Synthesis Verification (Suzuki-Ready)
-
Reaction: Coupling of N-Boc-piperidine-4-carboxylic acid with 3-bromoaniline using HATU/DIPEA, followed by TFA deprotection.
-
QC Checkpoint:
-
1H NMR (DMSO-d6): Confirm diagnostic triplet at ~7.9 ppm (H-2 of 3-bromophenyl) to distinguish from 2-bromo or 4-bromo isomers.
-
LC-MS: Confirm single peak (Purity > 98%) with correct isotopic pattern for Bromine (M and M+2 peaks of equal intensity).
-
References
-
Jones, P. et al. (2009). "Niraparib: A Poly(ADP-ribose) Polymerase (PARP) Inhibitor for the Treatment of Cancer." Journal of Medicinal Chemistry. Link
-
Dvorak, C. et al. (2015). "Identification of JNJ-63533054: A Potent, Selective, and Orally Active GPR139 Agonist." ACS Medicinal Chemistry Letters. Link
-
Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry. Link
-
Di, L. & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. Link
Safety Operating Guide
Personal protective equipment for handling N-(3-bromophenyl)piperidine-4-carboxamide
Comprehensive Safety Protocol: Handling N-(3-bromophenyl)piperidine-4-carboxamide
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound. As a trusted partner in your research, we aim to provide value beyond the product itself, ensuring you can work safely and effectively. This document is structured to deliver immediate, actionable guidance rooted in established safety principles and data from structurally related compounds.
Core Principles of Safe Handling
The primary principle when handling any research chemical of unknown toxicity is to minimize all potential routes of exposure: inhalation, skin contact, eye contact, and ingestion.[1][5] Engineering controls, such as fume hoods, are the first and most critical line of defense. Personal Protective Equipment (PPE) serves as the essential final barrier between the researcher and the chemical.
Required Personal Protective Equipment (PPE)
A comprehensive PPE ensemble is mandatory for all procedures involving this compound. The minimum required PPE should be supplemented based on the scale and specific nature of the operation.[6]
| PPE Component | Specification | Rationale for Use |
| Body Protection | Flame-resistant laboratory coat. | Required at all times in the laboratory to protect skin and personal clothing from splashes and spills.[7][8] |
| Eye & Face Protection | Chemical splash goggles meeting ANSI Z87.1 standard. | Protects against splashes and potential vapors. Analogous compounds are known to cause serious eye irritation.[1][3][6] |
| Face shield (in addition to goggles). | Required when there is a significant splash hazard, such as during bulk transfers or when working with heated solutions.[6][7] | |
| Hand Protection | Disposable nitrile gloves (double-gloved). | Provides a primary barrier against incidental skin contact. Nitrile is a common choice for general chemical protection.[6] Double-gloving is recommended to increase protection and allow for safe removal of the outer glove if contamination occurs.[8] |
| Foot Protection | Closed-toe shoes. | Protects feet from spills and dropped objects. This is a minimum requirement for entering any laboratory.[7][9] |
| Respiratory Protection | N95 Respirator (or higher). | Recommended when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of fine particles.[8] |
Procedural Workflow for Safe Handling
Adherence to a strict, step-by-step procedure is critical for minimizing exposure risk. The following workflow outlines the essential stages of handling this compound.
Preparation and PPE Donning
Before any chemical is handled, the workspace must be prepared, and PPE must be donned correctly.
Caption: PPE Donning and Preparation Workflow.
Handling Operations
All manipulations of this compound, including weighing and solution preparation, must be conducted within a certified chemical fume hood to control airborne particles and potential vapors.
Step-by-Step Protocol:
-
Weighing: If handling the solid, carefully weigh the required amount in the fume hood. Use a disposable weigh boat.
-
Transfer: Use a spatula for solid transfers. For solutions, use appropriate glassware (pipettes, graduated cylinders).
-
Work Practice: Always handle the compound at arm's length. Keep containers closed when not in use.
-
Contamination: If the outer glove becomes contaminated, remove it immediately, wash hands (with inner gloves still on if clean), and don a new outer glove.[1]
-
Completion: Upon completion of work, securely seal all containers containing the compound.
Disposal Plan
Proper disposal is a critical component of the chemical lifecycle, preventing environmental contamination.
-
Waste Segregation: All materials contaminated with this compound, including gloves, weigh boats, and pipette tips, must be disposed of in a designated "Halogenated Organic Waste" container. Do not mix with general laboratory waste.
-
Container Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name, and the approximate concentration and quantity.
-
Environmental Precaution: Do not allow the chemical or its waste to enter drains or the environment.[1][4] Follow all institutional and local environmental regulations for chemical waste disposal.[10]
Emergency Procedures
In the event of an exposure or spill, immediate and correct action is vital.
| Emergency Situation | Immediate Action Protocol |
| Skin Contact | 1. Immediately remove contaminated clothing and outer gloves.[2] 2. Flush the affected area with copious amounts of water for at least 15 minutes.[1] 3. Seek immediate medical attention. |
| Eye Contact | 1. Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open.[1][2] 2. Remove contact lenses if present and easy to do so.[2] 3. Seek immediate medical attention. |
| Inhalation | 1. Move the affected person to fresh air immediately.[2] 2. If breathing is difficult, provide respiratory support. 3. Seek immediate medical attention. |
| Ingestion | 1. Do NOT induce vomiting.[1] 2. Rinse mouth with water. 3. Seek immediate medical attention. |
| Minor Spill | 1. Alert others in the area. 2. Wearing appropriate PPE, cover the spill with an absorbent material (e.g., vermiculite or sand). 3. Sweep up the absorbed material and place it in the designated hazardous waste container.[1][10] |
| Major Spill | 1. Evacuate the immediate area. 2. Alert your institution's Environmental Health and Safety (EHS) department. 3. Do not attempt to clean up a large spill without specialized training and equipment. |
Emergency Response Logic
Caption: Logic for Personal Exposure Response.
References
-
Personal Protective Equipment Policy for Research Laboratories and Support Facilities. (n.d.). University of South Carolina. Retrieved from [Link]
-
Personal Protective Equipment Requirements for Laboratories. (n.d.). Environmental Health and Safety, University of Washington. Retrieved from [Link]
-
Personal Protective Equipment in Chemistry. (n.d.). Environmental Health and Safety, Dartmouth College. Retrieved from [Link]
-
Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. (2009, July 30). Lab Manager. Retrieved from [Link]
-
Required Personal Protective Equipment Use in Campus Research Laboratories. (n.d.). Office of Environmental Health and Safety, Princeton University. Retrieved from [Link]
-
Safety Data Sheet: 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid. (n.d.). AAPPTec. Retrieved from [Link]
-
This compound. (n.d.). PubChem. Retrieved from [Link]
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- 2. chemscene.com [chemscene.com]
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- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. ehs.princeton.edu [ehs.princeton.edu]
- 6. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 7. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 8. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 9. sc.edu [sc.edu]
- 10. peptide.com [peptide.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
